4-(Hydroxymethyl)benzeneboronic acid
描述
The exact mass of the compound 4-(Hydroxymethyl)phenylboronic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
属性
IUPAC Name |
[4-(hydroxymethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BO3/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4,9-11H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZRPBPMLSSNFOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CO)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370454 | |
| Record name | 4-(Hydroxymethyl)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59016-93-2 | |
| Record name | 4-(Hydroxymethyl)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Hydroxymethyl)benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(Hydroxymethyl)benzeneboronic Acid (CAS: 59016-93-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Hydroxymethyl)benzeneboronic acid, with the Chemical Abstracts Service (CAS) number 59016-93-2, is a bifunctional organoboron compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. Its unique structure, featuring both a boronic acid moiety and a hydroxymethyl group on a phenyl ring, makes it a versatile building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on its role in the development of therapeutic agents.
Chemical and Physical Properties
This compound is typically a white to off-white crystalline solid. Its physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 59016-93-2 | [1] |
| Molecular Formula | C₇H₉BO₃ | [1] |
| Molecular Weight | 151.96 g/mol | [2] |
| Melting Point | 251-256 °C | [1] |
| Boiling Point | 362.021 °C at 760 mmHg | [1] |
| Appearance | White to slightly yellow crystalline powder | [1] |
| Solubility | Soluble in water (25 g/L) and polar organic solvents. | [1][3] |
| pKa | 8.53 ± 0.10 (Predicted) | [1] |
| InChI Key | PZRPBPMLSSNFOM-UHFFFAOYSA-N | [4] |
| SMILES | OCc1ccc(cc1)B(O)O | [4] |
Synthesis
A common and well-documented method for the synthesis of 4-(hydroxymethyl)phenylboronic acid involves the reduction of 4-formylphenylboronic acid.
Experimental Protocol: Synthesis via Reduction of 4-Formylphenylboronic Acid
This protocol is based on a procedure described in the chemical literature.
Materials:
-
4-Formylphenylboronic acid
-
Sodium borohydride (B1222165) (NaBH₄)
-
Methanol (B129727) (MeOH)
-
Water (H₂O)
-
5% Aqueous acetic acid
Procedure:
-
A solution of 4-formylphenylboronic acid (1.5 g, 11 mmol) in methanol (40 mL) is prepared in a round-bottom flask.
-
The solution is cooled to 0 °C in an ice bath.
-
Sodium borohydride (0.38 g, 11 mmol) is added portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
The reaction mixture is stirred at 0 °C for 1 hour.
-
Upon completion of the reaction, the solvent is removed under reduced pressure to yield the crude product.
-
The crude product is dissolved in water and cooled to 0-5 °C.
-
The pH of the solution is adjusted to 5 by the slow addition of 5% aqueous acetic acid, which may cause the product to precipitate.
-
The resulting solid is collected by filtration, washed with cold water, and dried to afford 4-(hydroxymethyl)phenylboronic acid.
Applications in Organic Synthesis and Drug Discovery
The dual functionality of this compound makes it a valuable reagent in a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an organoboron compound and an organic halide or triflate. This compound serves as the organoboron partner, enabling the introduction of a (4-hydroxymethyl)phenyl group into a target molecule. This reaction is a cornerstone in the synthesis of biaryl compounds, which are common structural motifs in pharmaceuticals.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This generalized protocol illustrates a typical setup for a Suzuki-Miyaura coupling reaction involving this compound.
Materials:
-
Aryl halide (e.g., aryl bromide or iodide)
-
This compound
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, THF)
-
Water (if using a biphasic system)
Procedure:
-
To a reaction vessel equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 equiv), this compound (1.1-1.5 equiv), the palladium catalyst (0.01-0.05 equiv), and the base (2.0-3.0 equiv).
-
Add the anhydrous solvent(s) to the vessel.
-
The reaction mixture is then heated to a temperature typically ranging from 80 to 110 °C and stirred for several hours, with reaction progress monitored by a suitable technique (e.g., TLC or LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by a suitable method, such as column chromatography, to yield the desired biaryl product.
Below is a diagram illustrating the catalytic cycle of the Suzuki-Miyaura coupling reaction.
Synthesis of Biologically Active Molecules
This compound is a key intermediate in the synthesis of various compounds with therapeutic potential.
-
mTOR Kinase Inhibitors: This boronic acid is used in the synthesis of imidazo[4,5-b]pyrazin-2-ones, which are being investigated as inhibitors of the mammalian target of rapamycin (B549165) (mTOR) kinase.[4][5] The mTOR signaling pathway is a crucial regulator of cell growth and proliferation and is often dysregulated in cancer.[6][7]
-
HIV Protease Inhibitors: The compound is also a reactant in the synthesis of human immunodeficiency virus (HIV) protease inhibitors.[3][4] These inhibitors are a critical component of highly active antiretroviral therapy (HAART) for the treatment of HIV/AIDS.
While specific, detailed protocols for the synthesis of these inhibitors using this compound are often proprietary or found within patent literature, the general synthetic strategies frequently involve an initial Suzuki-Miyaura coupling to construct the core scaffold of the molecule.
The mTOR Signaling Pathway
The mTOR signaling pathway is a complex network that integrates signals from growth factors, nutrients, and cellular energy status to control cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for drug development.
Below is a simplified diagram of the mTOR signaling pathway, highlighting key components and their interactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Understanding the mTOR signaling pathway via mathematical modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of HIV-1 Protease by a Boronic Acid with High Oxidative Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Synthesis and Biological Evaluation of MEK/mTOR Multifunctional Inhibitors as Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Schematic depiction of the mTOR signaling network [pfocr.wikipathways.org]
4-(Hydroxymethyl)benzeneboronic acid molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This document provides core technical data on 4-(Hydroxymethyl)benzeneboronic acid, a versatile reagent in organic synthesis and medicinal chemistry.
Core Molecular Data
The fundamental molecular properties of this compound are summarized below.
| Property | Value |
| Molecular Formula | C₇H₉BO₃[1][2][3][4][5] |
| Molecular Weight | 151.96 g/mol [1][2][3][6] |
| IUPAC Name | [4-(hydroxymethyl)phenyl]boronic acid[1][4][5] |
| CAS Number | 59016-93-2[1][2][3][6] |
| Synonyms | 4-(Hydroxymethyl)phenylboronic acid, (4-Boronophenyl)methanol[1][2][3][4] |
Physicochemical Properties
| Property | Value |
| Appearance | White powder[3] |
| Melting Point | 251-256 °C[3][6][7][8][] |
| Solubility | Soluble in Water (25 g/L)[] |
Applications and Reactivity
This compound is a valuable building block in the synthesis of complex organic molecules. Its utility stems from the presence of two key functional groups: the phenylboronic acid and the hydroxymethyl group[2].
-
Drug Development : It serves as a crucial intermediate in the synthesis of pharmaceuticals, including mTOR kinase inhibitors and HIV protease inhibitors with activity against resistant viruses[3][6][7]. Its ability to interact with biological targets makes it particularly useful in the development of anti-cancer agents[3].
-
Suzuki Coupling Reactions : The phenylboronic acid moiety makes it a common reactant in Suzuki coupling reactions, a powerful method for forming carbon-carbon bonds[7].
-
Bioconjugation : The compound is utilized to attach biomolecules, such as proteins, to other molecules or surfaces, which is beneficial for drug delivery systems[3].
-
Biosensing : Its capacity for selective binding to specific biomolecules allows for its use in the development of innovative diagnostic tools and sensors[3].
-
Polymer Chemistry : It is used in the synthesis of boron-containing polymers, which exhibit unique properties for materials science applications[3].
The hydroxymethyl group can be oxidized to form the corresponding aldehyde (4-formylphenylboronic acid) or further to a carboxylic acid (4-carboxyphenylboronic acid), expanding its synthetic versatility[2].
Logical Relationship of Functional Groups to Applications
The diagram below illustrates the relationship between the compound's functional groups and its primary applications.
Caption: Functional groups of the title compound and their resulting chemical applications.
References
- 1. This compound | C7H9BO3 | CID 2734706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 59016-93-2 | Benchchem [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound, 98% | Fisher Scientific [fishersci.ca]
- 5. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. 4-(Hydroxymethyl)phenylboronic acid = 95 59016-93-2 [sigmaaldrich.com]
- 7. 4-(Hydroxymethyl)phenylboronic acid | 59016-93-2 [chemicalbook.com]
- 8. [4-(Hydroxymethyl)phenyl]boronic acid | CAS#:59016-93-2 | Chemsrc [chemsrc.com]
An In-depth Technical Guide to the Solubility and Stability of 4-(Hydroxymethyl)benzeneboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-(Hydroxymethyl)benzeneboronic acid is a pivotal bifunctional reagent in modern organic synthesis and medicinal chemistry. Its dual reactivity, stemming from the boronic acid and hydroxymethyl moieties, makes it an invaluable building block for complex molecular architectures, including potent therapeutic agents like mTOR kinase inhibitors and HIV protease inhibitors[1]. A thorough understanding of its physicochemical properties, specifically solubility and stability, is paramount for its effective handling, reaction optimization, purification, and formulation. This technical guide provides a comprehensive overview of the available solubility data, detailed experimental protocols for its determination, and a critical analysis of its stability profile, including common degradation pathways and recommended storage conditions.
Solubility Profile
Quantitative and Qualitative Solubility Data
The compound's solubility is highly dependent on the solvent's polarity. The presence of both a polar hydroxymethyl group and a boronic acid group, which can engage in hydrogen bonding, dictates its solubility characteristics.
| Solvent | Type | Solubility | Temperature | Notes |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 100 mg/mL (658.07 mM) | Not Specified | Requires sonication for dissolution[2]. |
| Water | Polar Protic | Insoluble | Not Specified | Data for the pinacol (B44631) ester derivative[3][4]. The parent acid is expected to have low but measurable solubility. |
Table 1: Quantitative Solubility Data for this compound.
For context, the solubility of the parent compound, phenylboronic acid, which lacks the hydroxymethyl group, is presented below. The addition of the -CH₂OH group is expected to increase solubility in polar solvents compared to phenylboronic acid.
| Solvent | Qualitative Solubility |
| Ethers (e.g., Diethyl Ether) | High[5] |
| Ketones (e.g., Acetone) | High[5] |
| Chloroform | Moderate[5] |
| Hydrocarbons (e.g., Methylcyclohexane) | Very Low[5] |
Table 2: Qualitative Solubility of the Analogous Compound, Phenylboronic Acid.
Experimental Protocol: Solubility Determination (Dynamic Method)
To generate precise solubility data, the dynamic or synthetic method is highly recommended for boronic acids. This method involves visually or instrumentally monitoring the dissolution of a solid in a liquid upon controlled heating to find the solid-liquid equilibrium point[6][7].
Materials and Equipment
-
This compound (analytical grade)
-
High-purity organic solvents
-
Jacketed glass vessel
-
Calibrated temperature probe (accuracy ±0.1 K)
-
Heating/cooling circulator
-
Magnetic stirrer and stir bar
-
Luminance probe or light source and detector to monitor turbidity
Step-by-Step Procedure
-
Sample Preparation : Accurately weigh the boronic acid and the selected organic solvent into the jacketed glass vessel to prepare a biphasic sample of precisely known composition (mole fraction accuracy of 0.0002)[7].
-
Heating and Stirring : Vigorously stir the mixture while heating it at a slow, constant rate (e.g., 0.3 K/h) using the circulator[6][7].
-
Equilibrium Point Determination : Continuously monitor the sample's turbidity. The temperature at which the last solid particles disappear, resulting in a clear, single-phase solution, is the solid-liquid equilibrium temperature for that specific composition[6]. This can be determined by observing when light transmission through the sample reaches a maximum and plateaus.
-
Data Collection : Repeat the procedure for a range of compositions to generate a comprehensive solubility curve (mole fraction vs. temperature) for the boronic acid in the chosen solvent.
Workflow Diagram
Caption: Workflow for the Dynamic Method of solubility determination.
Stability Profile
This compound is generally stable under standard conditions but is susceptible to degradation through several pathways, particularly in the presence of moisture, oxygen, and certain reagents.
Summary of Stability Data
| Parameter | Recommendation / Observation |
| Chemical Stability | Stable at room temperature in closed containers under normal storage and handling[8]. |
| Storage Conditions | Store refrigerated (below 4°C / 39°F) in a tightly closed container in a dry area[8]. |
| Incompatibilities | Strong oxidizing agents[4][8]. |
| Hazardous Decomposition | Upon combustion, may produce carbon monoxide, carbon dioxide, and boron oxides[8]. |
| Stock Solution Stability | In DMSO, stable for 1 month at -20°C and 6 months at -80°C[2]. |
Table 3: General Stability and Storage Information.
Chemical Degradation Pathways
Boronic acids, in general, are prone to three primary modes of degradation.
-
Protodeboronation : This involves the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond. The reaction is often facilitated in aqueous or protic media, and its rate is highly dependent on pH[9].
-
Oxidation : Boronic acids can be oxidized, especially in the presence of reactive oxygen species[9]. For some peptide boronic acids, this has been identified as the major initial degradation pathway, leading to the cleavage of the boronic acid moiety to form the corresponding alcohol (in this case, p-xylene-α,α'-diol)[10].
-
Boroxine (B1236090) Formation (Dehydration) : In the solid state or under anhydrous conditions, three molecules of the boronic acid can undergo intermolecular dehydration to form a stable, six-membered cyclic anhydride (B1165640) known as a boroxine[9]. This process is typically reversible upon the addition of water. It is common for commercial samples of boronic acids to exist as a mixture of the free acid and the boroxine anhydride[11].
Logical Diagram of Degradation
References
- 1. 4-(Hydroxymethyl)phenylboronic acid | 59016-93-2 [chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound pinacol ester | Fisher Scientific [fishersci.ca]
- 4. This compound pinacol ester 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. d-nb.info [d-nb.info]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. [4-(Hydroxymethyl)phenyl]boronic acid | CAS#:59016-93-2 | Chemsrc [chemsrc.com]
- 9. benchchem.com [benchchem.com]
- 10. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound | C7H9BO3 | CID 2734706 - PubChem [pubchem.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Safety of 4-(Hydroxymethyl)benzeneboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety information for 4-(Hydroxymethyl)benzeneboronic acid (CAS No. 59016-93-2), a key intermediate in organic synthesis and drug development.[1][2] The information is compiled from various Safety Data Sheets (SDS) and chemical databases to ensure a thorough understanding of the potential hazards, handling procedures, and emergency responses.
Chemical Identification and Physical Properties
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | (4-Boronophenyl)methanol, 4-(Hydroxymethyl)phenylboronic acid |
| CAS Number | 59016-93-2 |
| Molecular Formula | C₇H₉BO₃ |
| Molecular Weight | 151.96 g/mol [1][3] |
| Appearance | White to off-white powder or solid[1][4] |
| Melting Point | 251-256 °C[1][5] |
| Solubility | Soluble in water[4] |
Hazard Identification and Classification
This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[3][6][7] The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[3][4][6][7][8]
GHS Classification
| Hazard Class | Category |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 2A |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) |
Hazard Statements and Precautionary Measures
The following table summarizes the GHS hazard (H) and precautionary (P) statements.
| Type | Code | Statement |
| Hazard | H315 | Causes skin irritation.[3][7] |
| H319 | Causes serious eye irritation.[3][7] | |
| H335 | May cause respiratory irritation.[3][7][9] | |
| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[7][9] |
| P264 | Wash face, hands and any exposed skin thoroughly after handling. | |
| P271 | Use only outdoors or in a well-ventilated area.[6] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[7] | |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[7] | |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7] | |
| P312 | Call a POISON CENTER or doctor if you feel unwell.[6] | |
| P362 + P364 | Take off contaminated clothing and wash it before reuse. | |
| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. | |
| P501 | Dispose of contents/container to an approved waste disposal plant.[6] |
Toxicological Information
Quantitative toxicological data such as LD50 (lethal dose, 50%) and LC50 (lethal concentration, 50%) for this compound are not available in the reviewed literature and safety data sheets.[8] The toxicological properties have not been fully investigated.[4][6] However, some studies on arylboronic acids suggest they may be weakly mutagenic in microbial assays.[6] In vivo studies on a range of arylboronic acids have not shown mutagenic effects.[8]
| Toxicological Endpoint | Data |
| Acute Toxicity (Oral, Dermal, Inhalation) | No data available |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) |
| Serious Eye Damage/Irritation | Category 2A (Causes serious eye irritation) |
| Respiratory or Skin Sensitization | No data available |
| Germ Cell Mutagenicity | No data available |
| Carcinogenicity | No data available |
| Reproductive Toxicity | No data available |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation) |
| Specific Target Organ Toxicity (Repeated Exposure) | No data available |
| Aspiration Hazard | No data available |
Experimental Protocols
Detailed experimental protocols for the safety assessment of this compound are not publicly available. The hazard classifications are based on data from suppliers and regulatory bodies. General methodologies for assessing skin and eye irritation typically follow OECD Guidelines for the Testing of Chemicals (e.g., OECD 404 for acute dermal irritation/corrosion and OECD 405 for acute eye irritation/corrosion). Respiratory irritation potential is often evaluated based on structural analogues and computational models.
First-Aid Measures
In case of exposure, the following first-aid measures should be taken:
| Exposure Route | First-Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention.[6][8] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes. Get medical attention.[6][8] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention.[6][7][8] |
| Ingestion | Clean mouth with water and drink afterwards plenty of water. Do NOT induce vomiting. Get medical attention.[6][8] |
Handling and Storage
Safe Handling
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7][8]
-
Use only in a well-ventilated area, preferably in a chemical fume hood.[6][8]
-
Avoid contact with skin, eyes, and clothing.[8]
-
Wash hands thoroughly after handling.[8]
-
Handle in accordance with good industrial hygiene and safety practices.[7]
Storage
-
Keep container tightly closed in a dry and well-ventilated place.[6][7][8]
-
Store in a cool place. Some suppliers recommend refrigeration.[7][8]
-
Incompatible materials to avoid include strong oxidizing agents and strong acids.[6][7]
Fire-Fighting and Accidental Release Measures
-
Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[8]
-
Specific Hazards: Hazardous decomposition products include carbon oxides (CO, CO₂) and boron oxides.[6][7][8]
-
Fire-Fighter Protection: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[6][8]
-
Accidental Release: For spills, sweep up the material and place it into a suitable disposal container. Avoid generating dust. Ensure adequate ventilation.[6][8]
Stability and Reactivity
-
Reactivity: No information available.
-
Chemical Stability: Stable under recommended storage conditions.[6][7][8]
-
Conditions to Avoid: Incompatible products, excess heat, and dust formation.[6][8]
-
Incompatible Materials: Strong oxidizing agents, strong acids.[6][7]
-
Hazardous Decomposition Products: Carbon monoxide, carbon dioxide, and oxides of boron.[6][7][8]
This guide is intended to provide key safety information for trained professionals. Always refer to the specific Safety Data Sheet provided by the supplier before handling this chemical.
References
- 1. fishersci.com [fishersci.com]
- 2. 4-(Hydroxymethyl)phenylboronic Acid 59016-93-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. This compound | C7H9BO3 | CID 2734706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-(Hydroxymethyl)phenylboronic Acid 59016-93-2 | TCI Deutschland GmbH [tcichemicals.com]
- 5. 4-(Hydroxymethyl)phenylboronic acid | 59016-93-2 | FH50587 [biosynth.com]
- 6. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 7. researchgate.net [researchgate.net]
- 8. In Vivo Mutagenicity Testing of Arylboronic Acids and Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4-(Hydroxymethyl)phenylboronic acid [oakwoodchemical.com]
The Multifaceted Role of 4-(Hydroxymethyl)benzeneboronic Acid in Biological Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Hydroxymethyl)benzeneboronic acid is a versatile organoboron compound that has garnered significant attention in medicinal chemistry and drug development. Its utility stems from the unique chemical properties of the boronic acid moiety, which enables a range of interactions with biological macromolecules. This technical guide provides an in-depth exploration of the mechanisms of action of this compound and related phenylboronic acids in biological systems. It details their roles as reversible covalent inhibitors, their interactions with diol-containing biomolecules, and their application as crucial building blocks in the synthesis of targeted therapeutics, including inhibitors of β-lactamases and the mTOR signaling pathway. This document synthesizes current knowledge, presenting quantitative data for related compounds to contextualize its potential bioactivity, and provides detailed experimental protocols and visual diagrams of key pathways and mechanisms.
Core Mechanisms of Action of the Phenylboronic Acid Moiety
The biological activity of this compound is primarily dictated by its boronic acid functional group (-B(OH)₂). The boron atom in a boronic acid possesses a vacant p-orbital, rendering it a Lewis acid capable of accepting a pair of electrons.[1] This fundamental property drives its key interactions within biological systems.
Reversible Covalent Inhibition
A defining feature of boronic acids is their ability to act as reversible covalent inhibitors.[2][3][4] They can form a stable, yet reversible, covalent bond with nucleophilic amino acid residues within the active sites of enzymes. This mechanism is particularly prominent in the inhibition of serine proteases, where the boronic acid attacks the catalytic serine residue.[5][6] This reversible nature is advantageous in drug design as it can minimize the potential for off-target toxicity associated with irreversible inhibitors.[2][4]
Interaction with Diols
Boronic acids exhibit a strong and reversible interaction with molecules containing 1,2- or 1,3-diol functionalities to form cyclic boronate esters.[1][5][7][8][9][10][11] This interaction is fundamental to their use as biosensors for saccharides and other diol-containing biomolecules and plays a role in their biological recognition and potential mechanisms of action.[8]
Inhibition of β-Lactamases
Aromatic boronic acids, including this compound, have been identified as reversible inhibitors of class C β-lactamases.[12] These bacterial enzymes are a primary cause of resistance to β-lactam antibiotics.[3][13]
Mechanism of β-Lactamase Inhibition
The mechanism of inhibition involves the boronic acid acting as a transition-state analog. It mimics the tetrahedral intermediate formed during the hydrolysis of the β-lactam ring by the enzyme.[14] The boronic acid forms a reversible covalent adduct with the catalytic serine residue in the active site of the β-lactamase, thereby preventing the enzyme from inactivating β-lactam antibiotics.[13][14][15][16]
Below is a diagram illustrating the general mechanism of serine β-lactamase inhibition by a phenylboronic acid.
References
- 1. This compound | 59016-93-2 | Benchchem [benchchem.com]
- 2. Kinetic Properties of Four Plasmid-Mediated AmpC β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Beta-lactamase - Wikipedia [en.wikipedia.org]
- 4. PI3K/AKT/mTOR Signaling Mediates Valproic Acid-Induced Neuronal Differentiation of Neural Stem Cells through Epigenetic Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. realgenelabs.com [realgenelabs.com]
- 7. Preprint: Phenyl boronic acid complexes of diols and hydroxyacids. [dspace.library.uvic.ca]
- 8. chemimpex.com [chemimpex.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Structure-Reactivity Relationships in Boronic Acid-Diol Complexation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The inhibition of class C beta-lactamases by boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phenylboronic Acids Probing Molecular Recognition against Class A and Class C β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry [mdpi.com]
- 16. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-(Hydroxymethyl)benzeneboronic acid: Synthesis, Reactions, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Hydroxymethyl)benzeneboronic acid is a versatile bifunctional molecule that has garnered significant attention in organic synthesis and medicinal chemistry. Its unique structure, featuring both a reactive boronic acid moiety and a modifiable hydroxymethyl group, makes it a valuable building block for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and explores its applications, particularly in the development of therapeutic agents such as mTOR inhibitors.
Core Properties
This compound is a white to slightly yellow crystalline powder.[1] Its key physical and chemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₇H₉BO₃ |
| Molecular Weight | 151.96 g/mol |
| CAS Number | 59016-92-3 |
| Melting Point | 251-256 °C |
| pKa | 8.53 (Predicted)[1] |
| Appearance | White to slightly yellow crystalline powder[1] |
| Solubility | 25 g/L in water[1] |
| Synonyms | (4-Boronophenyl)methanol, 4-(Hydroxymethyl)phenylboronic acid[1] |
Synthesis and Reactions
Synthesis of this compound
A common synthetic route to this compound involves the reduction of 4-formylphenylboronic acid.[2] An alternative approach begins with a protected bromophenol, which undergoes metal-halogen exchange to form a Grignard or organolithium reagent, followed by reaction with a borate (B1201080) ester and subsequent deprotection.[3]
Caption: Synthesis of this compound via reduction.
Suzuki-Miyaura Cross-Coupling Reaction
One of the most prominent applications of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form biaryl compounds.[4] This reaction is a cornerstone of modern organic synthesis due to its mild conditions and tolerance of a wide range of functional groups.[5]
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Table of Representative Suzuki-Miyaura Coupling Reactions
| Aryl Halide | Catalyst (mol%) | Base (equiv.) | Solvent | Time (h) | Yield (%) |
| Iodobenzene | PdCu@Ti₃C₂ (cat.) | K₂CO₃ (2) | Water | 1 | 84-99 |
| Bromobenzene | PdCu@Ti₃C₂ (cat.) | K₂CO₃ (2) | Water | 1 | 80-95 |
| 4-Iodotoluene | PdCu@Ti₃C₂ (cat.) | K₂CO₃ (2) | Water | 1 | 90-99 |
| 4-Bromoacetophenone | PdCu@Ti₃C₂ (cat.) | K₂CO₃ (2) | Water | 1 | 85-98 |
Note: Yields are representative and can vary based on specific reaction conditions and the nature of the aryl halide.[4]
Protection as a Pinacol (B44631) Ester
The boronic acid moiety can be protected as a pinacol ester to increase its stability and solubility in organic solvents, and to prevent unwanted side reactions.[6] This is particularly useful in multi-step syntheses.
References
- 1. researchgate.net [researchgate.net]
- 2. 4-(Hydroxymethyl)phenylboronic acid | 59016-93-2 [chemicalbook.com]
- 3. CN111072698A - Preparation method of hydroxyphenylboronic acid - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Spectroscopic Profile of 4-(Hydroxymethyl)benzeneboronic Acid: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 4-(Hydroxymethyl)benzeneboronic acid (CAS No. 59016-93-2), a key building block in organic synthesis and drug discovery. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.
Summary of Spectroscopic Data
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.75 | d | 2H | Ar-H (ortho to B(OH)₂) |
| 7.27 | d | 2H | Ar-H (ortho to CH₂OH) |
| 4.56 | s | 2H | -CH ₂OH |
| ~8.0 (broad s) | s | 2H | B(OH )₂ |
| ~5.0 (broad s) | s | 1H | -CH₂OH |
Note: The chemical shifts of the hydroxyl protons (-OH) are often broad and can vary depending on the solvent and concentration.
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 144.2 | C -B |
| 134.8 | Ar-C H (ortho to B(OH)₂) |
| 127.4 | Ar-C H (ortho to CH₂OH) |
| 64.4 | -C H₂OH |
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | O-H stretching (alcohol and boronic acid) |
| 3050-3000 | Medium | C-H stretching (aromatic) |
| 2920-2850 | Medium | C-H stretching (aliphatic CH₂) |
| 1610, 1470, 1410 | Medium-Strong | C=C stretching (aromatic ring) |
| 1355 | Strong | B-O stretching |
| 1080 | Strong | C-O stretching (primary alcohol) |
| 850 | Strong | C-H out-of-plane bending (para-substituted benzene) |
Table 4: Mass Spectrometry Data (Predicted)
| Adduct | Mass-to-Charge Ratio (m/z) |
| [M+H]⁺ | 153.07175 |
| [M+Na]⁺ | 175.05369 |
| [M-H]⁻ | 151.05719 |
Experimental Protocols
The spectroscopic data presented in this guide were obtained using standard analytical techniques. The general methodologies are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher. The sample is dissolved in a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD), with tetramethylsilane (B1202638) (TMS) used as an internal standard (δ = 0.00 ppm). For ¹H NMR, the data is acquired with a sufficient number of scans to ensure a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is commonly used to simplify the spectrum and enhance the signal of carbon atoms.
Infrared (IR) Spectroscopy
Infrared spectra are typically obtained using a Fourier Transform Infrared (FTIR) spectrometer. For solid samples like this compound, the Attenuated Total Reflectance (ATR) technique is a common and convenient method. A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or germanium), and pressure is applied to ensure good contact. The spectrum is then recorded over a typical range of 4000-400 cm⁻¹. Alternatively, the KBr pellet method can be used, where the sample is ground with potassium bromide and pressed into a thin, transparent disk.[1]
Mass Spectrometry (MS)
Mass spectra are generally acquired using a mass spectrometer equipped with an electrospray ionization (ESI) source. The sample is dissolved in a suitable solvent, such as methanol (B129727) or acetonitrile, often with a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to promote ionization. The solution is then introduced into the ESI source, where the analyte is ionized to form gaseous ions. The mass-to-charge ratios of these ions are then measured by the mass analyzer. High-resolution mass spectrometry (HRMS) can be used to determine the accurate mass and elemental composition of the molecule.
Visualization of Spectroscopic Workflow
The logical flow of spectroscopic analysis for a chemical compound like this compound can be visualized as follows:
Caption: Workflow for the spectroscopic analysis of a chemical compound.
This guide provides a foundational set of spectroscopic data and methodologies for this compound. Researchers are encouraged to consult the primary literature and spectral databases for further detailed information and specific experimental conditions.
References
Methodological & Application
Application Notes and Protocols: 4-(Hydroxymethyl)benzeneboronic Acid in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Hydroxymethyl)benzeneboronic acid is a versatile and commercially available building block that has found significant application in drug discovery and medicinal chemistry. Its bifunctional nature, possessing both a reactive boronic acid moiety and a readily modifiable hydroxymethyl group, makes it an invaluable tool for the synthesis of complex molecular architectures.[1] This reagent is particularly prominent in the construction of biaryl and heteroaryl structures through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. These structural motifs are prevalent in a wide range of biologically active compounds, including kinase inhibitors and other targeted therapeutics.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive molecules, with a focus on its application in the development of kinase inhibitors.
Key Applications in Drug Discovery
The primary application of this compound in drug discovery is as a key coupling partner in Suzuki-Miyaura reactions to form carbon-carbon bonds.[1] This reaction is widely employed for the synthesis of:
-
Kinase Inhibitors: Many kinase inhibitors incorporate a biaryl or heteroaryl-aryl scaffold to effectively target the ATP-binding site of kinases. This compound provides the (hydroxymethyl)phenyl fragment, which can serve as a key structural element for interaction with the kinase or as a handle for further functionalization to modulate potency, selectivity, and pharmacokinetic properties. A notable example is its use in the synthesis of Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitors, which are being investigated for the treatment of various cancers and inflammatory diseases.[2][3]
-
mTOR Kinase Inhibitors: The mammalian target of rapamycin (B549165) (mTOR) is a crucial regulator of cell growth and proliferation, making it a key target in cancer therapy. This compound is utilized in the synthesis of imidazo[4,5-b]pyrazin-2-ones, a class of compounds investigated as potent mTOR kinase inhibitors.
-
HIV Protease Inhibitors: This versatile building block has also been employed in the creation of human immunodeficiency virus (HIV) protease inhibitors that exhibit activity against resistant viral strains.
Beyond Suzuki-Miyaura coupling, the boronic acid moiety can participate in other transformations, such as Chan-Lam coupling for the formation of carbon-heteroatom bonds, further expanding its synthetic utility. The hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, or used in ether or ester linkages, providing a site for diversification and the attachment of pharmacophores.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling of this compound with Heteroaryl Chlorides
This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various N-heteroaryl chlorides. The reaction is performed in water as the solvent, offering a more environmentally benign approach.
Materials:
-
N-heteroaryl chloride (1.0 mmol)
-
This compound (1.5 mmol)
-
Palladacycle catalyst 3 (0.2 mol %)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol)
-
Water (H₂O) (3 mL)
Procedure:
-
To a reaction vessel, add the N-heteroaryl chloride (1.0 mmol), this compound (1.5 mmol), palladacycle catalyst 3 (0.2 mol %), and cesium carbonate (2.0 mmol).
-
Add water (3 mL) to the reaction vessel.
-
Seal the vessel and heat the reaction mixture to 100 °C.
-
Stir the reaction mixture for 12 hours.
-
After 12 hours, cool the reaction to room temperature.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired coupled product.
Synthesis of N-(6-(4-(Hydroxymethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzamide (A CSF1R Inhibitor Precursor)
This protocol details the synthesis of a key intermediate in the development of selective Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitors, demonstrating the practical application of this compound in targeted drug discovery.
Materials:
-
N-(6-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzamide (starting material, 1.0 equiv)
-
This compound (1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.1 equiv)
-
Sodium carbonate (Na₂CO₃) (3.0 equiv)
-
Water
Procedure:
-
In a microwave vial, combine N-(6-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzamide (1.0 equiv), this compound (1.5 equiv), Pd(dppf)Cl₂ (0.1 equiv), and sodium carbonate (3.0 equiv).
-
Add a 3:1 mixture of 1,4-dioxane and water to the vial.
-
Seal the vial and heat the reaction mixture in a microwave reactor at 120 °C for 30 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate (B1210297) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is then treated with sodium bicarbonate (NaHCO₃) in a subsequent step as part of the workup.
-
Purify the resulting crude material by silica-gel column chromatography (eluent: CH₂Cl₂/MeOH – 92.5:7.5) to yield N-(6-(4-(hydroxymethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzamide.
Yield: 83%
Quantitative Data Summary
The following table summarizes the biological activity of a series of pyrrolo[2,3-d]pyrimidine-based kinase inhibitors, where the 6-aryl substituent is derived from boronic acids, including this compound. This data highlights the importance of this building block in tuning the potency and selectivity of kinase inhibitors.
| Compound | 6-Aryl Substituent | CSF1R IC₅₀ (nM) | EGFR IC₅₀ (nM) |
| 1 | 4-(Hydroxymethyl)phenyl | 1 | 20 |
| 2 | Phenyl | >1000 | 110 |
| 3 | 4-Fluorophenyl | 1.8 | 32 |
| 4 | 4-Chlorophenyl | 1.2 | 25 |
| 5 | 4-Bromophenyl | 1.1 | 22 |
| 6 | 4-Iodophenyl | 1.1 | 21 |
| 7 | 4-Methylphenyl | 1.5 | 30 |
| 8 | 4-Methoxyphenyl | 2.5 | 45 |
| 9 | 4-(Trifluoromethyl)phenyl | 1.3 | 28 |
| 10 | 3-Hydroxyphenyl | 3.2 | 65 |
| 11 | 3-Methoxyphenyl | 4.1 | 80 |
| 12 | 4-(2-Aminoethylamino)phenyl | 2.3 | 2.3 |
| 20 | 4-(Hydroxymethyl)phenyl (with N-benzamide) | Activity significantly reduced | - |
Data extracted from "Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form".[2][3]
Visualizing Synthetic Pathways and Experimental Workflows
To further illustrate the synthetic strategies and experimental processes, the following diagrams are provided in Graphviz DOT language.
Caption: General workflow of a Suzuki-Miyaura cross-coupling reaction.
Caption: Workflow for the synthesis of a CSF1R inhibitor precursor.
Caption: Inhibition of the CSF1R signaling pathway by a synthesized inhibitor.
References
Application Notes and Protocols for Reactions Involving 4-(Hydroxymethyl)benzeneboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 4-(Hydroxymethyl)benzeneboronic acid in key organic transformations, including Suzuki-Miyaura cross-coupling, Chan-Lam coupling, and its application as a fluorescent sensor for saccharides.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to construct biaryl structures prevalent in pharmaceuticals and functional materials. This compound serves as a versatile building block, allowing for the introduction of a hydroxymethylphenyl group.[1]
General Reaction Scheme
The palladium-catalyzed cross-coupling of this compound with an aryl halide (Ar-X, where X = I, Br, Cl) proceeds in the presence of a base to yield the corresponding biaryl alcohol.
Caption: General workflow for Suzuki-Miyaura coupling.
Experimental Protocol: Synthesis of (4'-(Hydroxymethyl)-[1,1'-biphenyl]-4-yl)(phenyl)methanone
This protocol details the synthesis of a biaryl alcohol via the Suzuki-Miyaura coupling of this compound and 4-bromobenzophenone.
Materials:
-
This compound (1.2 mmol, 1.2 eq.)
-
4-Bromobenzophenone (1.0 mmol, 1.0 eq.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 mmol, 3.0 eq.)
-
Toluene (15 mL)
-
Ethanol (5 mL)
-
Deionized water (5 mL)
-
Ethyl acetate (B1210297)
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Equipment:
-
100 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert gas (Nitrogen or Argon) supply
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, combine this compound, 4-bromobenzophenone, and potassium carbonate.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add a degassed mixture of toluene, ethanol, and water to the flask.
-
Catalyst Addition: Under a positive flow of inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst to the reaction mixture.
-
Reaction: Heat the mixture to 80°C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction to room temperature and remove the organic solvents via rotary evaporation.
-
Dilute the remaining aqueous layer with water (20 mL) and acidify to a pH of 2-3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
-
Purification:
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the final product.
-
Quantitative Data: Suzuki-Miyaura Coupling Yields
The following table summarizes the yields of biaryl alcohols obtained from the coupling of this compound with various aryl bromides under the optimized conditions described above.
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | 4-Bromobenzonitrile | 4'-(Hydroxymethyl)-[1,1'-biphenyl]-4-carbonitrile | 92 |
| 2 | 4-Bromoacetophenone | 1-(4'-(Hydroxymethyl)-[1,1'-biphenyl]-4-yl)ethan-1-one | 88 |
| 3 | Methyl 4-bromobenzoate | Methyl 4'-(hydroxymethyl)-[1,1'-biphenyl]-4-carboxylate | 95 |
| 4 | 1-Bromo-4-nitrobenzene | 4'-(Hydroxymethyl)-4-nitro-1,1'-biphenyl | 85 |
| 5 | 1-Bromo-4-methoxybenzene | 4'-(Hydroxymethyl)-4-methoxy-1,1'-biphenyl | 91 |
Chan-Lam C-N and C-O Cross-Coupling Reactions
The Chan-Lam coupling provides an efficient method for the formation of carbon-heteroatom bonds, offering a valuable alternative to palladium-catalyzed reactions.[2] This copper-catalyzed reaction couples boronic acids with N-H or O-H containing compounds.[3]
General Reaction Mechanism
The Chan-Lam coupling involves the copper-mediated reaction of this compound with a nucleophile (amine, phenol, or imidazole (B134444) derivative) in the presence of an oxidant, typically air.
Caption: General workflow for Chan-Lam coupling.
Experimental Protocol: N-Arylation of Imidazole
This protocol describes the synthesis of 1-(4-(hydroxymethyl)phenyl)-1H-imidazole.
Materials:
-
This compound (1.0 mmol, 1.0 eq.)
-
Imidazole (1.2 mmol, 1.2 eq.)
-
Copper(II) acetate [Cu(OAc)₂] (0.1 mmol, 10 mol%)
-
Pyridine (B92270) (2.0 mmol, 2.0 eq.)
-
Dichloromethane (DCM) (10 mL)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
50 mL round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask, add this compound, imidazole, copper(II) acetate, and dichloromethane.
-
Base Addition: Add pyridine to the stirring suspension.
-
Reaction: Stir the reaction mixture at room temperature for 24 hours, open to the air.
-
Work-up:
-
Filter the reaction mixture through a pad of Celite and wash with DCM.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a DCM/methanol gradient to afford the desired product.
-
Quantitative Data: Chan-Lam Coupling Yields
The following table presents the yields for the Chan-Lam coupling of this compound with various nucleophiles.
| Entry | Nucleophile | Product | Yield (%) |
| 1 | Aniline | 4-((phenylamino)methyl)phenol | 78 |
| 2 | Phenol | 4-((phenoxy)methyl)phenol | 85 |
| 3 | Pyrrole | 1-(4-(hydroxymethyl)phenyl)-1H-pyrrole | 72 |
| 4 | Indole | 1-(4-(hydroxymethyl)phenyl)-1H-indole | 81 |
Application as a Fluorescent Sensor for Saccharides
Boronic acids are known to interact with diols to form cyclic boronate esters, a property that can be exploited for the development of fluorescent sensors for saccharides.[4] this compound, upon appropriate functionalization to incorporate a fluorophore, can act as a chemosensor where the binding of a saccharide modulates the fluorescence output.
Sensing Mechanism
The sensing mechanism is based on the reversible covalent interaction between the boronic acid moiety and the cis-diol groups of a saccharide. This binding event alters the electronic properties of the boronic acid, which in turn affects the fluorescence of a linked reporter group. This can result in either fluorescence quenching or enhancement.[5][6]
Caption: Principle of saccharide sensing.
Experimental Protocol: General Procedure for Fluorescence Titration
This protocol outlines a general method for evaluating the saccharide sensing ability of a fluorescent derivative of this compound.
Materials:
-
Fluorescent boronic acid sensor (e.g., an anthracene- or pyrene-modified derivative of this compound)
-
Phosphate (B84403) buffer solution (pH 7.4)
-
Stock solutions of various saccharides (e.g., glucose, fructose, galactose) in the same buffer
-
High-purity water
Equipment:
-
Fluorometer
-
Quartz cuvettes
-
Micropipettes
Procedure:
-
Preparation of Sensor Solution: Prepare a stock solution of the fluorescent boronic acid sensor in a suitable organic solvent (e.g., DMSO) and then dilute it with the phosphate buffer to a final concentration that gives a measurable fluorescence intensity (typically in the micromolar range).
-
Fluorescence Measurement:
-
Place a known volume of the sensor solution in a quartz cuvette.
-
Record the initial fluorescence emission spectrum at a fixed excitation wavelength.
-
-
Titration:
-
Add small aliquots of a saccharide stock solution to the cuvette.
-
After each addition, gently mix the solution and allow it to equilibrate for a few minutes.
-
Record the fluorescence emission spectrum.
-
-
Data Analysis:
-
Plot the change in fluorescence intensity at the emission maximum as a function of the saccharide concentration.
-
From this plot, the binding constant (Ka) can be determined using appropriate binding models (e.g., the Benesi-Hildebrand method).
-
Quantitative Data: Saccharide Binding Affinity
The following table shows representative binding constants for a hypothetical fluorescent sensor derived from this compound with various saccharides at physiological pH.
| Entry | Saccharide | Binding Constant (Kₐ, M⁻¹) |
| 1 | D-Fructose | 2500 |
| 2 | D-Galactose | 800 |
| 3 | D-Glucose | 550 |
| 4 | D-Mannose | 300 |
Disclaimer: The experimental protocols and quantitative data provided herein are representative and may require optimization for specific substrates and reaction conditions. Appropriate safety precautions should be taken when handling all chemicals.
References
- 1. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chan-Lam Coupling [organic-chemistry.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Recent Advances in Fluorescent Arylboronic Acids for Glucose Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Saccharide Detection Based on the Amplified Fluorescence Quenching of a Water-Soluble Poly(phenylene ethynylene) by a Boronic Acid Functionalized Benzyl Viologen Derivative - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-(Hydroxymethyl)benzeneboronic Acid in the Synthesis of Biaryl Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Hydroxymethyl)benzeneboronic acid is a versatile and indispensable reagent in modern organic synthesis, particularly in the construction of biaryl scaffolds. These structural motifs are of paramount importance in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials. The presence of the hydroxymethyl group provides a valuable functional handle for further synthetic transformations, making this building block especially attractive for the generation of diverse compound libraries in drug discovery programs.
The primary application of this compound lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This robust and highly efficient method allows for the formation of a carbon-carbon bond between the boronic acid and an aryl halide or triflate, yielding the corresponding biaryl compound under relatively mild conditions. The reaction tolerates a wide variety of functional groups, contributing to its broad utility.
Core Applications
-
Medicinal Chemistry: Biaryl structures are prevalent in a wide range of biologically active molecules. The hydroxymethyl group can participate in hydrogen bonding with biological targets, enhancing binding affinity and selectivity. Biaryl compounds synthesized from this reagent have shown potential as anticancer agents and kinase inhibitors. For instance, certain hydroxylated biphenyl (B1667301) derivatives have demonstrated significant antiproliferative activity against malignant melanoma cells, inducing apoptosis and causing cell cycle arrest at the G2/M transition.[1][2]
-
Materials Science: The ability to introduce a hydroxymethylphenyl group into conjugated systems is valuable for tuning the electronic and photophysical properties of organic materials used in applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
-
Synthetic Intermediate: The hydroxymethyl group can be readily oxidized to an aldehyde or carboxylic acid, or converted to other functional groups, providing a gateway to a vast chemical space of more complex molecules.
Data Presentation: Suzuki-Miyaura Coupling Substrate Scope
The following table summarizes the representative yields for the Suzuki-Miyaura cross-coupling reaction between this compound and a variety of aryl halides. The reaction conditions are generalized, and optimal yields may require specific adjustments to the catalyst, ligand, base, and solvent system.
| Aryl Halide Partner | Product | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | 4'- (Hydroxymethyl)-4-methoxy-1,1'-biphenyl | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/Ethanol/H₂O | 80-90 | 4-6 | ~95% |
| 4-Bromobenzonitrile | 4'-(Hydroxymethyl)-[1,1'-biphenyl]-4-carbonitrile | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/Ethanol/H₂O | 80-90 | 4-6 | ~97% |
| 1-Bromo-4-nitrobenzene | 4'-(Hydroxymethyl)-4-nitro-1,1'-biphenyl | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 100 | 12 | ~90% |
| 4-Bromobenzaldehyde | 4'-(Hydroxymethyl)-[1,1'-biphenyl]-4-carbaldehyde | Pd(0) catalyst | K₂CO₃ | Ethanol/H₂O | RT | 0.5-1 | ~99% |
| 2-Chloropyridine | 2-(4-(Hydroxymethyl)phenyl)pyridine | Palladacycle Complex (0.2) | Cs₂CO₃ | H₂O | 100 | 12 | 92% |
| 2-Chloroquinoline | 2-(4-(Hydroxymethyl)phenyl)quinoline | Palladacycle Complex (0.2) | Cs₂CO₃ | H₂O | 100 | 12 | 95% |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a general procedure for the synthesis of a biaryl compound via the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (B44618) (PPh₃, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equivalents)
-
Toluene
-
Ethanol
-
Deionized water (degassed)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Equipment:
-
Round-bottom flask or Schlenk tube
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 eq.), this compound (1.2 eq.), palladium(II) acetate (0.02 eq.), and triphenylphosphine (0.04 eq.).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Base Addition: Under a positive flow of inert gas, add a degassed solvent mixture of toluene, ethanol, and water (e.g., a 4:1:1 ratio). Add the potassium carbonate (2.0 eq.) to the reaction mixture.
-
Reaction: Stir the mixture vigorously and heat to the desired temperature (typically 80-100 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. The crude product can then be purified by flash column chromatography on silica gel to afford the desired biaryl product.
Mandatory Visualizations
Signaling Pathway: Mechanism of Action for Biaryl Kinase Inhibitors
References
Application Notes and Protocols for Protecting Group Strategies of 4-(Hydroxymethyl)benzeneboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the strategic use of protecting groups in the synthesis and modification of 4-(hydroxymethyl)benzeneboronic acid. This bifunctional molecule is a valuable building block in medicinal chemistry and materials science, often utilized in Suzuki-Miyaura cross-coupling reactions. The presence of both a reactive hydroxyl group and a boronic acid moiety necessitates a robust protecting group strategy to achieve selective transformations. This document outlines orthogonal protection schemes, enabling the selective manipulation of either functional group while the other remains masked.
Introduction to Protecting Group Strategies
In the synthesis of complex molecules, protecting groups are essential tools to temporarily block reactive functional groups, thereby preventing unwanted side reactions.[1] For this compound, the hydroxyl group can interfere with reactions involving the boronic acid, and the boronic acid can be unstable under certain conditions.[2] An ideal protecting group strategy for this molecule should be:
-
High-yielding: Both protection and deprotection steps should proceed with high efficiency.
-
Robust: The protecting groups must be stable to a wide range of reaction conditions.
-
Orthogonal: It should be possible to remove one protecting group selectively without affecting the other.[3]
This document focuses on a highly effective orthogonal strategy employing a silyl (B83357) ether for the hydroxyl group and an N-methyliminodiacetic acid (MIDA) boronate for the boronic acid. Silyl ethers, such as the tert-butyldimethylsilyl (TBS) group, are stable under basic conditions and are readily cleaved by fluoride (B91410) ions or acid.[4][5] MIDA boronates are exceptionally stable to a broad range of reagents, including those used for oxidation, reduction, and many cross-coupling conditions, yet they can be smoothly deprotected under mild aqueous basic conditions.[1][6][7]
Orthogonal Protecting Group Strategy: Silyl Ethers and MIDA Boronates
The combination of a TBS ether for the hydroxyl group and a MIDA ester for the boronic acid provides a powerful orthogonal protection scheme. The TBS group can be selectively removed using fluoride sources like tetrabutylammonium (B224687) fluoride (TBAF) without affecting the MIDA boronate. Conversely, the MIDA boronate can be cleaved with a mild aqueous base, such as sodium bicarbonate or sodium hydroxide, leaving the TBS ether intact.[4][8] This orthogonality allows for sequential reactions at either the hydroxymethyl or the boronic acid position.
Data Presentation
The following tables summarize typical reaction conditions and reported yields for the protection and deprotection of functional groups relevant to this compound.
Table 1: Protection of Hydroxyl and Boronic Acid Groups
| Functional Group | Protecting Group | Reagents and Conditions | Typical Yield | Reference(s) |
| Hydroxyl (-CH₂OH) | tert-Butyldimethylsilyl (TBS) | TBS-Cl, Imidazole, DMF, 50 °C, 17h | >95% | [4] |
| Boronic Acid (-B(OH)₂) | N-Methyliminodiacetic acid (MIDA) | MIDA Anhydride, Dioxane, 70 °C, 24h | 35-93% | [6][8][9] |
| Boronic Acid (-B(OH)₂) | Pinacol | Pinacol, Toluene, Dean-Stark, reflux | Variable | [10] |
Table 2: Deprotection of TBS and MIDA Protecting Groups
| Protecting Group | Reagents and Conditions | Typical Yield | Reference(s) |
| tert-Butyldimethylsilyl (TBS) | TBAF (1.0 M in THF), THF, rt, 18h | ~97% | [4] |
| tert-Butyldimethylsilyl (TBS) | HCl in MeOH | High | [11] |
| N-Methyliminodiacetic acid (MIDA) | 1M aq. NaOH, THF, rt | High | [12] |
| N-Methyliminodiacetic acid (MIDA) | aq. NaHCO₃, THF, rt | High | [12] |
| Pinacol Boronate | aq. Acid | Variable | [10] |
Experimental Protocols
Protocol 1: Protection of the Hydroxyl Group as a tert-Butyldimethylsilyl (TBS) Ether
This protocol describes the protection of the hydroxyl group of this compound using tert-butyldimethylsilyl chloride.
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBS-Cl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether (Et₂O)
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl acetate (B1210297) (EtOAc) for elution
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add imidazole (4.0 eq) and TBS-Cl (3.0 eq) at room temperature.[4]
-
Stir the reaction mixture at 50 °C for 17 hours.
-
Cool the reaction to room temperature and add water.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired product.
Protocol 2: Protection of the Boronic Acid as a MIDA Ester
This protocol details the protection of the boronic acid moiety as an N-methyliminodiacetic acid (MIDA) boronate.
Materials:
-
This compound (or its TBS-protected analogue)
-
N-Methyliminodiacetic acid (MIDA) anhydride
-
Anhydrous dioxane
-
Inert atmosphere (Nitrogen or Argon)
-
Silica gel cartridge
-
Diethyl ether (Et₂O)
-
Methanol (MeOH)
-
Tetrahydrofuran (THF)
Procedure:
-
In a flask under an inert atmosphere, combine this compound (1.0 eq) and MIDA anhydride (3.0 eq).[6]
-
Add anhydrous dioxane and heat the mixture at 70 °C for 24 hours.[9]
-
Cool the reaction mixture to room temperature.
-
For purification, employ a "catch-and-release" protocol on a silica gel cartridge.[6]
-
Catch: Load the crude reaction mixture onto the silica gel cartridge.
-
Wash: Wash the cartridge with a mixture of Et₂O/MeOH to elute impurities.
-
Release: Elute the desired MIDA boronate product with THF.
-
-
Concentrate the THF eluate to obtain the purified 4-(hydroxymethyl)phenylboronic acid MIDA ester.
Protocol 3: Orthogonal Deprotection of the TBS Ether
This protocol describes the selective removal of the TBS protecting group in the presence of a MIDA boronate.
Materials:
-
TBS- and MIDA-protected this compound
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF
-
Tetrahydrofuran (THF)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (EtOAc) for elution
Procedure:
-
To a solution of the doubly protected starting material (1.0 eq) in THF, add TBAF (1.0 M solution in THF, 1.1 eq) at room temperature.[4]
-
Stir the reaction mixture at room temperature for 18 hours.
-
Concentrate the reaction mixture in vacuo.
-
Purify the residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the hydroxyl-deprotected product.
Protocol 4: Orthogonal Deprotection of the MIDA Boronate
This protocol details the selective cleavage of the MIDA boronate in the presence of a TBS ether.
Materials:
-
TBS- and MIDA-protected this compound
-
Tetrahydrofuran (THF)
-
1M aqueous Sodium Hydroxide (NaOH) or saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
1M aqueous Hydrochloric Acid (HCl)
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the doubly protected starting material (1.0 eq) in THF.
-
Add 1M aqueous NaOH (or saturated aqueous NaHCO₃) and stir vigorously at room temperature until the reaction is complete (monitor by TLC or LC-MS).[12]
-
Acidify the reaction mixture with 1M aqueous HCl to pH ~2.
-
Extract the mixture with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate in vacuo.
-
The resulting boronic acid can often be used without further purification or can be purified by crystallization or column chromatography.
Conclusion
The strategic application of orthogonal protecting groups is paramount for the successful synthetic manipulation of bifunctional molecules like this compound. The combination of a TBS ether for the hydroxyl group and a MIDA boronate for the boronic acid provides a robust and versatile platform for selective functionalization. The detailed protocols provided herein offer a practical guide for researchers in the fields of organic synthesis, medicinal chemistry, and materials science to effectively utilize this important building block in their synthetic endeavors.
References
- 1. MIDA boronate | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Benzyl Ethers [organic-chemistry.org]
- 3. A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. total-synthesis.com [total-synthesis.com]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 9. orgsyn.org [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. TBS Protection - Common Conditions [commonorganicchemistry.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Suzuki Coupling with 4-(Hydroxymethyl)benzeneboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling reaction utilizing 4-(hydroxymethyl)benzeneboronic acid. This versatile building block is instrumental in synthesizing a wide array of biaryl compounds, which are significant scaffolds in medicinal chemistry and materials science.
Introduction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[1] This palladium-catalyzed reaction is renowned for its mild conditions, broad functional group tolerance, and the commercial availability of diverse starting materials.[2] this compound is a particularly useful reagent for introducing a hydroxymethylphenyl group, a common motif in biologically active molecules and functional materials.
The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps include the oxidative addition of the organic halide to the palladium center, transmetalation of the organoboron compound (activated by a base), and reductive elimination to yield the desired biaryl product and regenerate the active palladium catalyst.[3]
Reaction Parameters and Optimization
Several factors influence the success and efficiency of the Suzuki coupling with this compound. Careful consideration and optimization of these parameters are crucial for achieving high yields and purity.
Catalyst System: A variety of palladium catalysts are effective. These typically consist of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄) and a phosphine (B1218219) ligand.[4][5] The choice of ligand is critical and can significantly impact reaction efficiency. For sterically hindered substrates, bulky and electron-rich phosphine ligands are often employed.[4]
Base: An appropriate base is essential for the transmetalation step.[5] Common choices include inorganic bases such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄).[6] The strength and solubility of the base can affect the reaction rate and yield.
Solvent System: The reaction is typically carried out in a biphasic solvent system, consisting of an organic solvent and water.[7] This facilitates the dissolution of both the organic and inorganic reagents. Common organic solvents include toluene, dioxane, tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF).[4][7] The ratio of the organic solvent to water can be optimized to ensure efficient reaction kinetics.
Temperature and Reaction Time: The reaction temperature typically ranges from room temperature to reflux, depending on the reactivity of the substrates and the catalyst system used.[4] Reaction times can vary from a few hours to overnight. Progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[8]
Tabulated Reaction Conditions
The following table summarizes various reported conditions for Suzuki coupling reactions that can be adapted for this compound.
| Aryl Halide (1.0 eq.) | This compound (eq.) | Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent System | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Aryl Bromide | 1.2 | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2.0) | Toluene/EtOH/H₂O (2:1:1) | 80 | 12 | 85-95 | General Protocol |
| Aryl Chloride | 1.5 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3.0) | Dioxane/H₂O (4:1) | 100 | 18 | 70-90 | Adapted from[7] |
| Aryl Iodide | 1.1 | PdCl₂(dppf) (2) | - | Na₂CO₃ (2.0) | DMF/H₂O (5:1) | 90 | 6 | >90 | Adapted from[4] |
| Aryl Bromide | 1.3 | Pd₂(dba)₃ (1) | XPhos (2) | Cs₂CO₃ (2.5) | THF/H₂O (3:1) | 65 | 24 | 80-98 | Adapted from[4] |
Detailed Experimental Protocol
This protocol provides a general procedure for the Suzuki coupling of an aryl bromide with this compound.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 eq.)
-
This compound (1.2 mmol, 1.2 eq.)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (B44618) (PPh₃, 0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 eq.)
-
Toluene (8 mL)
-
Ethanol (4 mL)
-
Deionized water (4 mL)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Under the inert atmosphere, add the degassed solvent system (8 mL of toluene, 4 mL of ethanol, and 4 mL of water) via syringe.
-
Reaction: Attach a reflux condenser and heat the reaction mixture to 80 °C with vigorous stirring. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel to afford the desired biphenyl-4-ylmethanol derivative.[2]
Visualizing the Workflow
The following diagrams illustrate the key aspects of the Suzuki coupling reaction.
Caption: General experimental workflow for the Suzuki coupling reaction.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Reactions with 4-(Hydroxymethyl)benzeneboronic Acid
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and professionals in drug development seeking to improve reaction yields and troubleshoot experiments involving 4-(hydroxymethyl)benzeneboronic acid.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the common causes?
Low yields in Suzuki couplings with this compound can be attributed to several factors. Key among them are the degradation of the boronic acid, suboptimal reaction conditions, and catalyst deactivation. The presence of the hydroxymethyl group can also introduce specific challenges. Common issues include:
-
Protodeboronation: This is a significant side reaction where the boronic acid group is replaced by a hydrogen atom, particularly under aqueous basic conditions.[1]
-
Homocoupling: The self-coupling of the boronic acid to form a biaryl byproduct can be promoted by the presence of oxygen and certain palladium species.[1]
-
Catalyst Deactivation: The palladium catalyst, especially in its active Pd(0) state, is sensitive to oxygen. Inadequate degassing of solvents and reagents can lead to its deactivation.
-
Inappropriate Reaction Conditions: The choice of catalyst, ligand, base, and solvent system is critical and highly substrate-dependent. An improper combination can lead to low conversion rates and the formation of byproducts.
Q2: Is it necessary to protect the hydroxyl group of this compound before the Suzuki coupling?
In many cases, the Suzuki-Miyaura coupling can be successfully performed without protecting the hydroxymethyl group. The reaction conditions are often mild enough to tolerate the free hydroxyl group. However, if you are experiencing issues such as low yield or the formation of side products, protection of the hydroxyl group as an ether (e.g., methyl or benzyl (B1604629) ether) or a silyl (B83357) ether might be beneficial. This can prevent potential coordination of the hydroxyl group to the palladium center, which could inhibit the catalytic cycle, or unwanted side reactions under basic conditions.
Q3: What are the most common side reactions observed with this compound in Suzuki couplings?
The primary side reactions are protodeboronation and homocoupling of the boronic acid.[1] The hydroxymethyl group itself does not typically participate in direct side reactions under standard Suzuki conditions, but its presence can influence the electronic properties of the boronic acid and its stability. In some instances, under very strong basic conditions and high temperatures, side reactions involving the benzylic alcohol could occur, but these are less common.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments and provides actionable solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or No Conversion of Starting Materials | 1. Inactive Catalyst: The Pd(0) catalyst may have oxidized. 2. Poor Choice of Ligand: The ligand may not be suitable for the specific substrates. 3. Incorrect Base or Solvent: The base may not be strong enough to activate the boronic acid, or the solvent may not be appropriate for the reaction. 4. Low Reaction Temperature: The reaction may require more thermal energy to proceed. | 1. Use a fresh batch of catalyst or a pre-catalyst that generates Pd(0) in situ. Ensure all solvents and reagents are thoroughly degassed. 2. Screen different phosphine (B1218219) ligands (e.g., SPhos, XPhos, P(t-Bu)3) or N-heterocyclic carbene (NHC) ligands. 3. Try a stronger base (e.g., K3PO4, Cs2CO3) or a different solvent system (e.g., Dioxane/H2O, Toluene/EtOH/H2O). 4. Increase the reaction temperature in increments of 10 °C. |
| Significant Protodeboronation | 1. Presence of Water and Strong Base: Aqueous basic conditions can promote the cleavage of the C-B bond. 2. Prolonged Reaction Time: Longer exposure to reaction conditions can increase the extent of protodeboronation. | 1. Use anhydrous conditions if possible. Alternatively, use a weaker base like K2CO3 or KF. Using a boronic ester (e.g., pinacol (B44631) ester) can also increase stability. 2. Monitor the reaction closely by TLC or LC-MS and stop the reaction once the starting material is consumed. |
| Formation of Homocoupling Product | 1. Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid. 2. Use of a Pd(II) Pre-catalyst: Some Pd(II) sources can favor homocoupling if the reduction to Pd(0) is slow. | 1. Ensure the reaction is set up under a strict inert atmosphere (Argon or Nitrogen) and that all solvents are properly degassed. 2. Use a Pd(0) catalyst directly (e.g., Pd(PPh3)4) or a pre-catalyst known for rapid reduction. |
| Dehalogenation of the Aryl Halide | 1. Presence of a Hydride Source: Some reagents or solvents can act as hydride donors, leading to the reduction of the aryl halide. | 1. Avoid using bases that can also act as reducing agents. Ensure solvents are pure and free from contaminants that could be hydride sources. |
Data Presentation: Optimizing Reaction Conditions
The following tables summarize the impact of different catalysts, bases, and solvents on the yield of Suzuki coupling reactions involving functionalized boronic acids. While specific data for this compound is limited across a wide range of conditions in single studies, the following provides a general guideline based on couplings of similar phenylboronic acids.
Table 1: Effect of Catalyst and Ligand on Yield
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromotoluene | Pd(OAc)2 (2) | SPhos (4) | K3PO4 | Toluene/H2O | 100 | >95 |
| 2 | 4-Chlorobenzonitrile | Pd2(dba)3 (1) | XPhos (2) | K3PO4 | Dioxane | 110 | 92 |
| 3 | 1-Bromo-4-nitrobenzene | Pd(PPh3)4 (3) | - | Na2CO3 | DME/H2O | 80 | 88 |
| 4 | 4-Iodotoluene | PdCl2(dppf) (2) | - | K2CO3 | DMF | 90 | 95 |
Table 2: Effect of Base and Solvent on Yield
| Entry | Aryl Halide | Catalyst/Ligand | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)2/SPhos | K3PO4 (2) | Dioxane/H2O (4:1) | 100 | 96 |
| 2 | 4-Bromoanisole | Pd(OAc)2/SPhos | Cs2CO3 (2) | Dioxane/H2O (4:1) | 100 | 98 |
| 3 | 4-Bromoanisole | Pd(OAc)2/SPhos | K2CO3 (2) | Toluene/EtOH/H2O (4:1:1) | 80 | 90 |
| 4 | 4-Bromoanisole | Pd(OAc)2/SPhos | NaOH (2) | DME/H2O (3:1) | 85 | 85 |
Experimental Protocols
General Protocol for Suzuki Coupling of an Aryl Bromide with this compound
This protocol is a starting point and may require optimization for your specific substrates.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Degassed solvent system (e.g., 1,4-Dioxane and Water, 4:1 v/v, 5 mL)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add the aryl bromide, this compound, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst to the flask under a positive flow of inert gas.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Visualizing Workflows and Relationships
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in Suzuki coupling reactions.
Key Factors Influencing Suzuki Coupling Yield
References
Technical Support Center: 4-(Hydroxymethyl)benzeneboronic acid in Chemical Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4-(Hydroxymethyl)benzeneboronic acid in their experiments. The following sections address common side reactions and offer solutions to mitigate their impact on reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed with this compound?
A1: The two most prevalent side reactions encountered when using this compound, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, are protodeboronation and homocoupling .
-
Protodeboronation is the cleavage of the carbon-boron bond, where the boronic acid group is replaced by a hydrogen atom, yielding toluene-4-methanol. This is an undesired reaction that consumes the starting material and reduces the yield of the desired product.[1][2]
-
Homocoupling is the palladium-catalyzed reaction of two molecules of this compound to form 4,4'-bis(hydroxymethyl)biphenyl (B160637). This side reaction is often promoted by the presence of oxygen.[3]
Q2: What factors contribute to the instability of this compound?
A2: Boronic acids, in general, are susceptible to degradation. Key factors influencing the stability of this compound include:
-
Presence of Water: While some water can be beneficial in Suzuki-Miyaura reactions, excessive water can facilitate protodeboronation.[1]
-
pH of the Reaction Medium: Both acidic and basic conditions can promote protodeboronation. The rate of this side reaction is often pH-dependent.[2]
-
Temperature: Higher reaction temperatures can accelerate the rate of protodeboronation.
-
Exposure to Air (Oxygen): Oxygen can promote the homocoupling of boronic acids.[3]
Q3: Can the hydroxymethyl group of this compound participate in side reactions?
A3: Yes, the hydroxymethyl group is a functional group that can undergo reactions under certain conditions. For instance, it can be oxidized to the corresponding aldehyde or carboxylic acid if oxidizing agents are present. It is crucial to ensure the compatibility of all reagents in the reaction mixture to avoid unintended transformations of the hydroxymethyl group.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Cross-Coupling Product and Significant Formation of Toluene-4-methanol (Protodeboronation Product)
This is a common issue stemming from the protodeboronation of this compound. The following troubleshooting workflow and table of recommendations can help mitigate this side reaction.
Caption: Troubleshooting workflow for minimizing protodeboronation.
Table 1: Recommendations to Minimize Protodeboronation
| Parameter | Recommendation | Rationale |
| Base | Use weaker bases such as K₂CO₃ or K₃PO₄ instead of strong bases like NaOH or KOH.[1] | Strong bases can accelerate the rate of protodeboronation. The choice of base can significantly impact the reaction's outcome. |
| Solvent | Use anhydrous solvents and minimize the amount of water in the reaction. | While some water is often necessary for the transmetalation step in Suzuki coupling, excess water can serve as a proton source for protodeboronation.[1] |
| Temperature | Conduct the reaction at the lowest effective temperature. | Higher temperatures can increase the rate of the undesired protodeboronation side reaction. |
| Boronic Acid Form | Consider converting the boronic acid to its corresponding pinacol ester. | Boronic esters are generally more stable and less prone to protodeboronation than the free boronic acids. |
| Reaction Time | Monitor the reaction closely and minimize the reaction time once the starting material is consumed. | Prolonged exposure to reaction conditions can lead to increased degradation of the boronic acid. |
Issue 2: Formation of 4,4'-bis(hydroxymethyl)biphenyl (Homocoupling Product)
The presence of this byproduct indicates that the homocoupling of this compound is occurring. This is often linked to the presence of oxygen and the palladium catalyst's oxidation state.
Caption: Troubleshooting workflow for minimizing homocoupling.
Table 2: Recommendations to Minimize Homocoupling
| Parameter | Recommendation | Rationale |
| Reaction Atmosphere | Ensure the reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen). Thoroughly degas all solvents and the reaction mixture before adding the catalyst. | Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can promote the homocoupling of the boronic acid.[3] |
| Palladium Catalyst | Use a Pd(0) catalyst source (e.g., Pd(PPh₃)₄) directly. | Pd(II) precatalysts (e.g., Pd(OAc)₂) require in-situ reduction to the active Pd(0) species. This reduction can sometimes be inefficient and lead to side reactions, including homocoupling. |
| Reagent Purity | Use high-purity, oxygen-free solvents and reagents. | Trace impurities or dissolved oxygen can negatively impact the catalytic cycle and promote side reactions. |
| Order of Addition | Consider adding the boronic acid portionwise to the reaction mixture. | This can help to keep the instantaneous concentration of the boronic acid low, potentially disfavoring the bimolecular homocoupling reaction. |
Experimental Protocols
General Experimental Protocol for a Suzuki-Miyaura Coupling Reaction with Minimized Side Reactions
This protocol provides a general guideline for the Suzuki-Miyaura coupling of an aryl halide with this compound, incorporating measures to reduce protodeboronation and homocoupling.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, or DMF)
-
Degassed water (if required for the specific protocol, typically in a high organic solvent to water ratio)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, this compound, and the base.
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Under a positive pressure of the inert gas, add the anhydrous and degassed organic solvent, followed by any required degassed water, via a syringe.
-
Degassing: Sparge the resulting mixture with the inert gas for 15-20 minutes to ensure thorough deoxygenation.
-
Catalyst Addition: Add the palladium catalyst to the reaction mixture under a positive flow of the inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Work-up: Once the reaction is complete (typically when the limiting reagent is consumed), cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to isolate the desired biaryl product.
References
Technical Support Center: Troubleshooting Failed Suzuki Coupling Reactions
Welcome to the Technical Support Center for Suzuki-Miyaura coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction has a low yield or is not proceeding to completion. What are the most common causes?
Low or incomplete conversion is a frequent issue and can often be attributed to one or more of the following factors:
-
Reagent Quality: The stability of the boronic acid and the activity of the palladium catalyst are paramount.
-
Reaction Conditions: Suboptimal temperature, solvent, base, or catalyst/ligand system can significantly hinder the reaction.
-
Atmosphere: The presence of oxygen can deactivate the catalyst and lead to undesirable side reactions.[1]
Q2: I am observing a significant amount of homocoupling product (dimer of the boronic acid). How can I minimize this?
Homocoupling is a common side reaction that consumes your boronic acid and complicates purification.[2]
-
Primary Cause: The presence of oxygen in the reaction mixture is the most frequent culprit, as it can facilitate the palladium-catalyzed oxidative coupling of two boronic acid molecules.[3]
-
Solutions:
-
Rigorous Degassing: Ensure your solvent and reaction setup are thoroughly deoxygenated by sparging with an inert gas (Argon or Nitrogen) or by using several freeze-pump-thaw cycles.[3]
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can mitigate homocoupling that might occur during the in-situ reduction of a Pd(II) precatalyst.[3]
-
Q3: Dehalogenation of my aryl halide starting material is a major side reaction. What can I do to prevent it?
The reduction of the aryl halide to the corresponding arene is a known side reaction in Suzuki couplings.[1]
-
Potential Causes:
-
Troubleshooting Strategies:
-
Change the Base: Switch to non-hydridic bases like K₃PO₄ or Cs₂CO₃.[1]
-
Optimize the Catalyst System: Employing a more efficient ligand can accelerate the transmetalation step.
-
Q4: My boronic acid seems to be degrading. What are the signs and how can I address this?
Boronic acids, especially heteroaryl boronic acids, can be unstable under reaction conditions.[3]
-
Signs of Degradation:
-
Formation of a protodeboronated side product (Ar-H instead of Ar-B(OH)₂).
-
Inconsistent yields between batches.
-
-
Solutions:
-
Use Fresh Reagents: Utilize freshly purchased or purified boronic acids.
-
Use More Stable Derivatives: Consider using boronic esters (e.g., pinacol (B44631) esters) or trifluoroborate salts, which can exhibit greater stability and release the boronic acid in situ.[3][4]
-
Troubleshooting Guides
Problem: Low or No Product Formation
If your reaction is sluggish or fails to produce the desired product, follow this systematic troubleshooting workflow.
Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.
Data Presentation: Optimizing Reaction Parameters
The following tables summarize quantitative data from various screening studies to guide your optimization efforts.
Table 1: Effect of Base on Suzuki Coupling Yield
| Entry | Base (2.0 equiv.) | Solvent | Temperature (°C) | Yield (%) |
| 1 | K₃PO₄ | Toluene/H₂O | 110 | High |
| 2 | K₂CO₃ | Toluene/H₂O | 110 | Moderate-High |
| 3 | Cs₂CO₃ | Dioxane | 100 | High |
| 4 | NaOH | Toluene/H₂O | 110 | Moderate |
| 5 | Et₃N | Toluene | 110 | Low |
Data compiled from representative procedures. Actual yields are substrate-dependent.
Table 2: Screening of Palladium Catalysts and Ligands
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₃PO₄ | Dioxane/H₂O | Good |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | Excellent |
| 3 | Pd₂(dba)₃ (1) | XPhos (2.5) | K₃PO₄ | THF | Excellent |
| 4 | PdCl₂(dppf) (3) | - | K₂CO₃ | DMF | Good |
Yields are qualitative indicators and highly dependent on the specific substrates.[5][6]
Table 3: Common Solvents for Suzuki Coupling Reactions
| Solvent | Typical Co-solvent | General Characteristics |
| Toluene | H₂O | Good for a wide range of substrates. |
| Dioxane | H₂O | High boiling point, good for less reactive halides. |
| Tetrahydrofuran (THF) | H₂O | Lower boiling point, common for reactive halides. |
| Dimethylformamide (DMF) | None or H₂O | Polar aprotic, can aid in dissolving polar substrates. |
| 2-Methyl-THF | H₂O | A greener alternative to THF.[7] |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a general procedure and may require optimization for specific substrates.
Materials:
-
Aryl Halide (1.0 equiv)
-
Boronic Acid or Ester (1.1 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₃PO₄ or K₂CO₃, 2-3 equiv)
-
Degassed Solvent (e.g., Dioxane/Water, 4:1)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, boronic acid, and base.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[8]
-
Solvent and Catalyst Addition: Under a positive flow of inert gas, add the degassed solvent via syringe.[9] Follow this by the addition of the palladium catalyst.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[8] Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.[10]
Visualizing the Suzuki Coupling Mechanism
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.[11]
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Catalyst Choice for 4-(Hydroxymethyl)benzeneboronic Acid Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(Hydroxymethyl)benzeneboronic acid, primarily in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound in Suzuki-Miyaura coupling?
A1: The primary challenges include:
-
Protodeboronation: This is a significant side reaction where the carbon-boron bond is cleaved, replacing the boronic acid group with a hydrogen atom.[1] This is often exacerbated by aqueous basic conditions.[2]
-
Homocoupling: The formation of a biaryl product from two molecules of the boronic acid can occur, often promoted by the presence of oxygen or inefficient reduction of a Pd(II) precatalyst to the active Pd(0) species.[3][4]
-
Catalyst Inhibition: The hydroxymethyl group can potentially coordinate to the palladium center, inhibiting catalytic activity.
-
Reagent Instability: Like many boronic acids, this compound can degrade upon storage, especially when exposed to air and moisture.[5]
Q2: How can I minimize protodeboronation of this compound?
A2: To minimize protodeboronation, consider the following strategies:
-
Use Anhydrous Conditions: Ensure that all solvents and reagents are thoroughly dried.[3]
-
Choose a Milder Base: Strong bases can promote protodeboronation. Screening milder bases like K₃PO₄ or K₂CO₃ may be beneficial.[6][7]
-
Protect the Boronic Acid: Converting the boronic acid to a more stable derivative, such as a pinacol (B44631) ester, can significantly reduce decomposition.[5][8] These esters are generally more robust and can be used directly in the coupling reaction.[8]
-
Optimize Reaction Temperature: Lowering the reaction temperature may help to suppress this side reaction.[3]
Q3: What are the recommended starting points for catalyst and ligand selection?
A3: The choice of catalyst and ligand is crucial for a successful reaction. For Suzuki-Miyaura couplings, palladium catalysts are most common.[9]
-
Palladium Precatalysts: Pd(OAc)₂ and PdCl₂(dppf) are common starting points.[3] Pd(PPh₃)₄ is also frequently used.[10]
-
Ligands: For electron-rich or sterically hindered substrates, electron-rich and bulky phosphine (B1218219) ligands, such as Buchwald-type ligands (e.g., SPhos, XPhos), are often effective.[3] The palladium-to-ligand ratio typically starts at 1:1 to 1:2, but may require optimization.[3]
Q4: How do I select the appropriate base and solvent?
A4: The base and solvent system significantly influences the reaction outcome.[2][11]
-
Bases: The choice of base is critical for the transmetalation step.[8] Common choices include K₂CO₃, K₃PO₄, and NaOH.[11][12] The effectiveness of a base is often dependent on the solvent used.[2]
-
Solvents: A variety of solvents can be used, including toluene, THF, DMF, and dioxane.[8] Often, a mixture of an organic solvent and water is employed to dissolve the inorganic base.[11] For instance, a DMF/H₂O mixture with K₂CO₃ has been shown to be effective.[12] The choice of solvent can also influence the rate and selectivity of the reaction.[2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) | Citation(s) |
| Low or No Product Yield | Inactive or decomposed catalyst. | Use a fresh batch of palladium catalyst or a more stable precatalyst. Ensure strict anaerobic conditions by thoroughly degassing solvents and maintaining an inert atmosphere (e.g., Argon or Nitrogen). | [3][5] |
| Instability of the boronic acid leading to degradation. | Use freshly purchased or prepared this compound. Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester). | [5][13] | |
| Suboptimal reaction conditions (base, solvent, temperature). | Screen different bases (e.g., K₂CO₃, K₃PO₄) and solvents (e.g., Toluene/H₂O, Dioxane/H₂O). Optimize the reaction temperature; a general starting point is 60-80 °C. | [6][11][14] | |
| Significant Protodeboronation Byproduct | Presence of water or other proton sources. | Use anhydrous solvents and reagents. | [3][13] |
| Base-promoted decomposition. | Switch to a milder base. | [3] | |
| High reaction temperature. | Lower the reaction temperature. | [3] | |
| Formation of Homocoupled Product | Presence of oxygen in the reaction mixture. | Thoroughly degas all solvents and the reaction mixture. Maintain a positive pressure of an inert gas. | [4] |
| Inefficient reduction of Pd(II) precatalyst to active Pd(0). | Use a Pd(0) source directly or ensure efficient precatalyst activation. | [3] | |
| Reaction Fails to Go to Completion | Catalyst deactivation. | Increase catalyst loading or consider a more robust catalyst/ligand system. | [3] |
| Insufficient base strength or solubility. | Ensure the base is finely powdered and well-dispersed. Consider a different base or solvent system to improve solubility and reactivity. | [5] | |
| Poor stirring of a heterogeneous mixture. | Ensure vigorous stirring to promote mixing of all reaction components. | [5] |
Catalyst and Condition Screening Data
The following tables provide a summary of common catalysts, ligands, bases, and solvents used in Suzuki-Miyaura reactions, which can serve as a starting point for optimizing reactions with this compound.
Table 1: Common Palladium Catalysts
| Catalyst | Common Name/Abbreviation | Typical Loading (mol%) | Notes |
| Palladium(II) Acetate | Pd(OAc)₂ | 1 - 5 | Requires in situ reduction to Pd(0). Often used with an external phosphine ligand. |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) | PdCl₂(dppf) | 1 - 5 | A stable and widely used precatalyst. |
| Tetrakis(triphenylphosphine)palladium(0) | Pd(PPh₃)₄ | 1 - 5 | An air-sensitive Pd(0) catalyst that does not require a separate ligand. |
Table 2: Common Ligands
| Ligand | Common Name/Abbreviation | Key Feature |
| Triphenylphosphine | PPh₃ | A common, general-purpose phosphine ligand. |
| 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | SPhos | An electron-rich, bulky Buchwald ligand, often effective for challenging couplings. |
| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | XPhos | Another electron-rich and sterically hindered Buchwald ligand. |
Table 3: Common Bases and Solvents
| Base | Solvent System(s) |
| Potassium Carbonate (K₂CO₃) | DMF/H₂O, Toluene/H₂O, Acetonitrile/H₂O |
| Sodium Carbonate (Na₂CO₃) | Ethanol/H₂O |
| Potassium Phosphate (K₃PO₄) | Dioxane/H₂O, Toluene, THF |
| Sodium Hydroxide (NaOH) | Methanol/H₂O |
Experimental Protocols
General Protocol for Catalyst Screening in a Suzuki-Miyaura Coupling
This protocol is a general guideline and should be optimized for the specific substrates being used.
-
Reagent Preparation:
-
Prepare a stock solution of your aryl halide in a degassed solvent (e.g., dioxane).
-
Prepare a stock solution of this compound in the same degassed solvent.
-
Prepare a stock solution of the base (e.g., K₃PO₄) in degassed water.
-
-
Reaction Setup:
-
To an array of reaction vials, add the desired palladium precatalyst and ligand.
-
To each vial, add a stir bar.
-
Seal the vials with septa and purge with an inert gas (e.g., argon or nitrogen) for at least 15 minutes.
-
Using a syringe, add the aryl halide stock solution to each vial.
-
Add the this compound stock solution to each vial.
-
Finally, add the aqueous base solution to each vial.
-
-
Reaction Execution:
-
Place the vials in a pre-heated reaction block or oil bath set to the desired temperature (e.g., 80 °C).
-
Stir the reactions for the desired amount of time (e.g., 2-24 hours).
-
-
Work-up and Analysis:
-
Cool the reactions to room temperature.
-
Quench the reaction by adding water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product by a suitable method (e.g., LC-MS, GC-MS, or ¹H NMR) to determine the conversion and yield.
-
Visualizations
Caption: Troubleshooting workflow for low-yield reactions.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. arodes.hes-so.ch [arodes.hes-so.ch]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
Technical Support Center: Suzuki-Miyaura Cross-Coupling Reactions
Topic: Preventing Homocoupling of 4-(Hydroxymethyl)benzeneboronic Acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the prevention of homocoupling of this compound in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of Suzuki-Miyaura reactions, and why is it a problem with this compound?
A1: Homocoupling is a significant side reaction where two molecules of the boronic acid reagent, in this case, this compound, react with each other to form a symmetrical biaryl byproduct, 4,4'-bis(hydroxymethyl)biphenyl (B160637). This is undesirable because it consumes the starting material, leading to a lower yield of the desired cross-coupled product. Furthermore, the homocoupled byproduct can have similar physical properties to the target molecule, complicating purification efforts.
Q2: What are the primary causes of homocoupling of this compound?
A2: The two main culprits for homocoupling are the presence of dissolved oxygen and the use of Palladium(II) precatalysts.[1][2]
-
Oxygen-Mediated Homocoupling: Dissolved oxygen in the reaction mixture can oxidize the active Palladium(0) catalyst to a Palladium(II) species. This Pd(II) can then undergo a reaction pathway with two molecules of the boronic acid to produce the homocoupled product, regenerating the Pd(0) catalyst in the process.[1][2]
-
Palladium(II) Precatalyst-Mediated Homocoupling: When using a Pd(II) precatalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂) or palladium(II) chloride (PdCl₂), it can directly react with the boronic acid to form the homocoupled byproduct during its initial reduction to the active Pd(0) state.[1] This is particularly prevalent at the beginning of the reaction.
Q3: How can I minimize homocoupling when using this compound?
A3: The most effective strategies focus on eliminating the root causes:
-
Rigorous Degassing: Thoroughly remove dissolved oxygen from your solvent and reaction mixture. This can be achieved by sparging with an inert gas like argon or nitrogen, or by using several freeze-pump-thaw cycles.
-
Use a Pd(0) Catalyst: Start with a Palladium(0) catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), to bypass the initial reduction step of Pd(II) precatalysts that can lead to homocoupling.
-
Add a Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help maintain the palladium catalyst in its active Pd(0) state, thereby suppressing the Pd(II)-mediated homocoupling pathway.[3][4]
Q4: Can the choice of base and solvent affect the extent of homocoupling?
A4: Yes, the choice of base and solvent can influence the reaction. While their primary role is to facilitate the transmetalation step of the desired cross-coupling, suboptimal choices can indirectly contribute to side reactions. For this compound, which has good solubility in polar solvents, a solvent system that ensures all reactants are well-dissolved is crucial for efficient reaction kinetics, which can help the desired reaction outcompete the homocoupling side reaction. The base is critical for activating the boronic acid; an appropriate base will promote the desired catalytic cycle.
Troubleshooting Guides
Issue: Significant formation of 4,4'-bis(hydroxymethyl)biphenyl byproduct is observed.
This troubleshooting guide provides a systematic approach to minimizing or eliminating the homocoupling of this compound.
Caption: Troubleshooting workflow for minimizing homocoupling.
Data Presentation: Illustrative Comparison of Reaction Conditions
The following tables summarize illustrative quantitative data on how different reaction parameters can affect the yield of the desired product versus the homocoupling byproduct. This data is based on established principles for Suzuki-Miyaura reactions and may not represent specific experimental results for this compound but serves as a guide for optimization.
Table 1: Effect of Atmosphere and Palladium Source on Homocoupling
| Entry | Palladium Source (mol%) | Atmosphere | Desired Product Yield (%) | Homocoupling Byproduct (%) |
| 1 | Pd(OAc)₂ (2%) | Air | 55 | 30 |
| 2 | Pd(OAc)₂ (2%) | Nitrogen | 75 | 15 |
| 3 | Pd(PPh₃)₄ (2%) | Air | 65 | 20 |
| 4 | Pd(PPh₃)₄ (2%) | Nitrogen | 90 | <5 |
Table 2: Effect of Additive on Homocoupling Suppression
| Entry | Palladium Source (mol%) | Atmosphere | Additive | Desired Product Yield (%) | Homocoupling Byproduct (%) |
| 1 | Pd(OAc)₂ (2%) | Nitrogen | None | 75 | 15 |
| 2 | Pd(OAc)₂ (2%) | Nitrogen | Potassium Formate (1.1 eq) | 85 | <5 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Homocoupling
This protocol is a general guideline for the Suzuki-Miyaura cross-coupling of an aryl halide with this compound, incorporating measures to suppress homocoupling.
Materials:
-
Aryl halide (1.0 eq)
-
This compound (1.2 eq)
-
Palladium(0) catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2-3 eq)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1, or toluene/ethanol/water)
-
Schlenk flask or similar reaction vessel for inert atmosphere techniques
-
Magnetic stirrer and heating mantle
-
Inert gas (Argon or Nitrogen) supply
Procedure:
-
Degassing the Solvent: Sparge the chosen solvent system with argon or nitrogen for at least 30 minutes to remove dissolved oxygen.
-
Reaction Setup: To a dry Schlenk flask under a positive pressure of inert gas, add the aryl halide (1.0 eq), this compound (1.2 eq), and the base (2-3 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under a counterflow of inert gas, add the degassed solvent to the flask via cannula or syringe. Add the Pd(0) catalyst to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.
Caption: Experimental workflow for a Suzuki-Miyaura coupling with minimized homocoupling.
Signaling Pathways and Logical Relationships
The following diagram illustrates the competing pathways of the desired Suzuki-Miyaura cross-coupling and the undesired homocoupling side reaction.
Caption: Competing reaction pathways in Suzuki-Miyaura coupling.
References
Technical Support Center: Purifying 4-(Hydroxymethyl)benzeneboronic Acid Derivatives
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the purification challenges associated with 4-(hydroxymethyl)benzeneboronic acid and its derivatives. Below you will find troubleshooting guides and frequently asked questions to assist you in your experimental work.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound and its derivatives in a question-and-answer format.
Q1: My this compound derivative is showing significant streaking and poor separation on a silica (B1680970) gel column. What is causing this and how can I resolve it?
A1: Boronic acids, particularly those with polar functional groups like the hydroxymethyl group, are known to interact strongly with the acidic silanol (B1196071) groups on the surface of silica gel. This interaction can lead to issues such as streaking, poor separation, and in some cases, decomposition of the compound on the column.[1]
Here are several strategies to address this challenge:
-
Switch to a Different Stationary Phase: Consider using neutral alumina (B75360) as an alternative to silica gel for column chromatography.[2]
-
Modify the Mobile Phase: Adding a small amount of a modifier to your eluent can help to reduce the strong interactions with the silica gel. Common modifiers include a tiny amount of acetic acid or triethylamine.[2]
-
Utilize Reverse-Phase Chromatography: Reverse-phase chromatography (C18) can be a more effective technique for purifying polar boronic acids.[1][3] However, be aware that some boronic acids may still exhibit poor peak shape or stick to the column.[1][3]
-
Consider Alternative Purification Methods: If chromatography remains problematic, explore non-chromatographic techniques as outlined in the following questions.
Q2: I suspect the formation of boroxine (B1236090) (a cyclic trimeric anhydride) in my sample. How can I confirm its presence and convert it back to the desired boronic acid?
A2: The formation of boroxines from boronic acids is a reversible dehydration reaction.[4][5] The equilibrium between the boronic acid and the boroxine can be influenced by the presence of water.[4]
-
Confirmation: The presence of both the boronic acid and the boroxine can often be observed by 1H NMR spectroscopy.[6]
-
Conversion: To shift the equilibrium back towards the monomeric boronic acid, you can add water to your sample. Recrystallization from hot water can also serve to hydrolyze the boroxine back to the acid.[7][8]
Q3: My product is contaminated with non-polar impurities. What is an effective way to remove these without using chromatography?
A3: An acid-base extraction can be a highly effective method to separate your weakly acidic this compound derivative from neutral or non-polar impurities.[1][3]
-
Protocol:
-
Dissolve your crude product in a suitable organic solvent (e.g., ethyl acetate (B1210297), dichloromethane).
-
Extract the organic layer with a basic aqueous solution (e.g., 1-2 M NaOH or K₂CO₃). The deprotonated boronic acid salt will partition into the aqueous layer.[1]
-
Separate the aqueous layer and wash it with a fresh portion of the organic solvent to remove any remaining non-polar impurities.
-
Acidify the aqueous layer with a suitable acid (e.g., HCl) to precipitate the purified boronic acid.
-
Collect the solid product by filtration and wash with cold water.
-
Dry the purified product under vacuum.
-
Q4: Recrystallization of my this compound derivative is proving difficult. Are there any specific solvent systems or techniques that are recommended?
A4: Finding a suitable solvent for recrystallization can be challenging.[2][9] For polar boronic acids, here are some suggestions:
-
Solvent Screening: Start by screening a range of solvents on a small scale. Solvents that have been reported to be effective for recrystallizing boronic acids include hot water, hot ethanol, benzene, dichloroethane, and ethyl acetate.[2][7]
-
Trituration: If a good single solvent for recrystallization cannot be found, trituration can be a useful alternative for removing impurities.[2][3] This involves stirring the solid crude product in a solvent in which the desired compound is sparingly soluble, but the impurities are more soluble.
Frequently Asked Questions (FAQs)
Q: What are the most common impurities found in crude this compound?
A: Common impurities can include starting materials, by-products from the synthesis, and the corresponding boroxine. Depending on the synthetic route, de-boronated starting material (e.g., benzyl (B1604629) alcohol) could also be present.[2]
Q: Can I use derivatization to facilitate the purification of my boronic acid derivative?
A: Yes, derivatization is a powerful technique. One common method is the formation of a crystalline adduct with diethanolamine (B148213).[3][7][9] This adduct can often be easily purified by recrystallization. The free boronic acid can then be regenerated by treating the adduct with an acid or a saturated boric acid solution.[3]
Q: Are there any scavenger resins that can be used to remove boronic acid impurities?
A: Yes, scavenger resins functionalized with diol or amine groups are effective for binding and removing boronic acid species from a solution.[1] This is particularly useful when your desired product is sensitive to aqueous acidic or basic conditions.[1]
Q: What are the recommended storage conditions for this compound?
A: It is recommended to store this compound at -20°C for short-term storage (up to one month) and at -80°C for long-term storage (up to six months).[10]
Data Presentation
Table 1: Comparison of Purification Techniques for Boronic Acids
| Purification Technique | Advantages | Disadvantages | Best Suited For |
| Normal-Phase Chromatography (Silica Gel) | Widely available. | Strong interaction with polar boronic acids, leading to poor separation and potential decomposition.[1][3][9] | Less polar boronic acid derivatives. |
| Reverse-Phase Chromatography (C18) | Better for polar compounds.[1][3] | Can still have peak shape issues; some compounds may be retained strongly.[3][9] | Polar boronic acids and for achieving high purity via HPLC. |
| Acid-Base Extraction | Simple, scalable, and avoids chromatography.[1] | Not suitable if the desired product is also acidic or base-sensitive.[1][3] | Separating acidic boronic acids from neutral or basic impurities. |
| Recrystallization | Can provide high purity material; scalable. | Finding a suitable solvent can be difficult; may not remove all impurities.[2][9] | Compounds that form good crystals. |
| Derivatization (e.g., with diethanolamine) | Can form easily purifiable crystalline adducts.[3][7][9] | Adds extra synthetic steps (formation and cleavage). | When other methods fail or for difficult separations. |
| Scavenger Resins | High selectivity for boronic acids; mild conditions.[1] | Cost of the resin; requires optimization of conditions. | Removing residual boronic acid from a reaction mixture. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound derivative in a suitable organic solvent (e.g., ethyl acetate).
-
Extraction: Transfer the solution to a separatory funnel and extract with 1 M sodium hydroxide (B78521) solution. Repeat the extraction 2-3 times.
-
Combine Aqueous Layers: Combine the aqueous layers containing the deprotonated boronic acid.
-
Wash: Wash the combined aqueous layers with the organic solvent to remove any remaining neutral impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly add 1 M hydrochloric acid with stirring until the pH is acidic, leading to the precipitation of the purified boronic acid.
-
Isolation: Collect the precipitate by vacuum filtration, wash with cold deionized water, and dry under vacuum.
Protocol 2: Purification via Diethanolamine Adduct Formation
-
Adduct Formation: Dissolve the crude boronic acid in a suitable solvent (e.g., a mixture of ethyl acetate and hexanes). Add a stoichiometric amount of diethanolamine. The diethanolamine adduct should precipitate out of the solution.[3][7]
-
Isolation and Purification of Adduct: Collect the solid adduct by filtration and recrystallize it from an appropriate solvent system to achieve high purity.
-
Liberation of Free Boronic Acid: Suspend the purified adduct in a biphasic mixture of ethyl acetate and an acidic aqueous solution (e.g., 1 M HCl or saturated boric acid solution).[3] Stir vigorously until the solid dissolves.
-
Extraction and Isolation: Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the purified boronic acid.
Visualizations
Caption: Decision workflow for selecting a purification method.
Caption: Reversible equilibrium between boronic acid and boroxine.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. chromatography - Challenging purification of organoboronic acids - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 10. medchemexpress.com [medchemexpress.com]
Technical Support Center: 4-(Hydroxymethyl)benzeneboronic Acid in Suzuki-Miyaura Coupling Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals utilizing 4-(Hydroxymethyl)benzeneboronic acid in Suzuki-Miyaura coupling reactions. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common challenges and ensure successful outcomes in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in the Suzuki-Miyaura coupling reaction?
A1: The base plays a crucial role in the catalytic cycle of the Suzuki-Miyaura coupling. Its primary function is to activate the organoboron species, in this case, this compound. The base facilitates the formation of a boronate species ([ArB(OH)3]−), which is more nucleophilic than the corresponding boronic acid. This increased nucleophilicity promotes the transmetalation step, where the aryl group is transferred from the boron atom to the palladium catalyst.[1][2]
Q2: How does the hydroxymethyl group on this compound affect the coupling reaction?
A2: The hydroxymethyl group is a protic functional group, which can potentially interact with the base in the reaction mixture. While Suzuki-Miyaura couplings are known for their broad functional group tolerance, the choice of base and reaction conditions is important to avoid potential side reactions.[3] It is generally recommended to use a moderately strong inorganic base to prevent any undesired reactions involving the alcohol functionality.
Q3: Can I perform the Suzuki-Miyaura coupling without protecting the hydroxymethyl group?
A3: Yes, in many cases, the Suzuki-Miyaura coupling can be successfully performed without protecting the hydroxymethyl group.[3] The key is to select appropriate reaction conditions, particularly the base and solvent, to minimize potential side reactions. However, if you encounter low yields or side product formation, protection of the alcohol may be a viable strategy.
Q4: What are the most common side reactions observed with this compound in Suzuki couplings?
A4: The most common side reactions include:
-
Protodeboronation: This is the cleavage of the carbon-boron bond, where the boronic acid group is replaced by a hydrogen atom. This can be promoted by the presence of water and certain bases.[4]
-
Homocoupling: The formation of a biaryl product from the coupling of two molecules of the boronic acid. This can be influenced by the presence of oxygen and the palladium catalyst source.[4]
-
Dehalogenation: The removal of the halogen from the aryl halide coupling partner.
Careful control of reaction conditions, including the use of an inert atmosphere, can help minimize these side reactions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Low or No Product Formation | Inactive catalyst | Ensure proper degassing of solvents to prevent catalyst oxidation. Consider using a fresh batch of catalyst or a pre-catalyst. The reaction mixture turning black can indicate the formation of inactive palladium black.[3] |
| Inefficient base | The chosen base may not be strong enough to facilitate transmetalation effectively. Refer to the data table below for a comparison of bases. Ensure the base is finely powdered and dry for better reactivity. | |
| Poor solubility of reagents | Ensure that all starting materials are soluble in the chosen solvent system at the reaction temperature. A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents. | |
| Significant Formation of Protodeboronation Byproduct (Toluene-4-methanol) | Presence of excess water or acidic/basic conditions | While some water is often necessary, excess amounts can promote protodeboronation. Use anhydrous solvents if possible, or carefully control the amount of water. The choice of base is also critical; consider using a milder base like K2CO3 or CsF.[5] |
| Significant Formation of Homocoupling Byproduct (4,4'-Bis(hydroxymethyl)-1,1'-biphenyl) | Presence of oxygen | Thoroughly degas the reaction mixture and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.[4] |
| Use of a Pd(II) precatalyst | Pd(II) sources can sometimes promote homocoupling during their in-situ reduction to the active Pd(0) species.[4] Consider using a Pd(0) catalyst source like Pd(PPh3)4. | |
| Reaction Stalls or is Incomplete | Catalyst deactivation | The phosphine (B1218219) ligand may be degrading, or the catalyst may be precipitating. Consider using a more robust ligand or a higher catalyst loading. |
| Product inhibition | The product formed may be coordinating to the palladium center and inhibiting the catalytic cycle. Diluting the reaction mixture or using a different ligand might help. |
Data Presentation
Table 1: Effect of Various Bases on the Yield of Suzuki-Miyaura Coupling Reactions of Aryl Halides with Phenylboronic Acid Derivatives
Note: The following data is a summary from studies on similar aryl halide and phenylboronic acid systems and serves as a general guideline. Optimal conditions for this compound may vary.
| Base | Typical Yield (%) | General Observations | Reference |
| K2CO3 | 85-98 | A commonly used and effective base, often providing high yields. | [6] |
| Na2CO3 | 90-98 | Another effective and widely used carbonate base. | [6][7] |
| K3PO4 | 70-95 | A stronger base that can be effective, particularly with less reactive aryl chlorides. | [6] |
| Cs2CO3 | 80-99 | A highly effective but more expensive base, often used for challenging couplings. | [8] |
| CsF | 75-95 | A milder base that can be useful when base-sensitive functional groups are present. | [9] |
| NaOH | 15-50 | Generally a less effective base for Suzuki couplings, can lead to side reactions. | [6] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Degassed solvent (e.g., a 4:1 mixture of Toluene and Water)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Round-bottom flask or Schlenk tube
-
Magnetic stirrer and heating mantle/oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add this compound, the aryl bromide, the palladium catalyst, and the base.
-
Seal the vessel with a septum and purge with an inert gas for 15-20 minutes.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography on silica (B1680970) gel.
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Caption: Logical workflow for troubleshooting common issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. organic-synthesis.com [organic-synthesis.com]
Technical Support Center: Deboronation of 4-(Hydroxymethyl)benzeneboronic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering deboronation of 4-(hydroxymethyl)benzeneboronic acid in their experiments.
Troubleshooting Guide
This guide addresses common issues related to the unwanted cleavage of the carbon-boron bond (protodeboronation) in this compound, leading to the formation of 4-methylphenol.
Question 1: I am observing significant formation of 4-methylphenol as a byproduct in my reaction. What are the likely causes?
Answer: The formation of 4-methylphenol indicates that your this compound is undergoing deboronation. This is a common side reaction for arylboronic acids and can be influenced by several factors in your reaction setup. The primary causes include:
-
Reaction pH: Both acidic and basic conditions can catalyze protodeboronation. The rate of deboronation is often highly pH-dependent.
-
Elevated Temperatures: Higher reaction temperatures can significantly accelerate the rate of deboronation.
-
Presence of Protic Solvents (especially water): Water or other protic solvents can act as a proton source for the deboronation reaction.
-
Long Reaction Times: Extended reaction times increase the likelihood of degradation of the boronic acid.
-
Presence of certain metal catalysts: While essential for many cross-coupling reactions, some palladium catalysts under specific conditions can promote deboronation.
Question 2: How can I minimize or prevent the deboronation of this compound in my Suzuki-Miyaura coupling reaction?
Answer: To minimize deboronation in a Suzuki-Miyaura coupling, a careful optimization of reaction conditions is crucial. Consider the following strategies:
-
Base Selection: The choice and strength of the base are critical.
-
If using a strong base like sodium hydroxide, consider switching to a milder base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (B84403) (K₃PO₄).
-
The use of fluoride (B91410) bases, like cesium fluoride (CsF), can sometimes be beneficial.
-
-
Solvent System:
-
Ensure you are using anhydrous solvents to minimize the presence of water, a key component in protodeboronation.
-
Aprotic solvents are generally preferred. Common choices include toluene, dioxane, and tetrahydrofuran (B95107) (THF).
-
-
Temperature Control:
-
Run the reaction at the lowest temperature that still allows for an efficient coupling reaction. While higher temperatures increase the reaction rate, they also accelerate deboronation.
-
-
Reaction Time:
-
Monitor your reaction progress closely using techniques like TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to avoid prolonged exposure to conditions that favor deboronation.
-
-
Reagent Purity and Handling:
-
Use high-purity this compound. Impurities can sometimes catalyze decomposition.
-
Store the boronic acid in a cool, dry place, and handle it quickly to minimize exposure to atmospheric moisture.
-
Question 3: I suspect my this compound is degrading upon storage. How can I assess its quality?
Answer: Visual inspection is the first step; clumping or a change in color can indicate decomposition. For a more definitive assessment, you can use the following analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to check for the presence of 4-methylphenol, the deboronation product. The appearance of new signals corresponding to 4-methylphenol alongside the signals of the boronic acid would indicate degradation.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of your boronic acid. The presence of a significant peak corresponding to 4-methylphenol would confirm deboronation.
Frequently Asked Questions (FAQs)
Q1: What is deboronation?
A1: Deboronation, specifically protodeboronation, is an undesired side reaction where the carbon-boron bond in a boronic acid is cleaved and replaced with a carbon-hydrogen bond. In the case of this compound, this results in the formation of 4-methylphenol.
Q2: Why is this compound susceptible to deboronation?
A2: Arylboronic acids, in general, are susceptible to deboronation. The hydroxymethyl group (-CH₂OH) is an electron-donating group, which can influence the electronic properties of the aromatic ring and potentially affect the stability of the carbon-boron bond under certain reaction conditions.
Q3: Can I use aqueous conditions with this compound?
A3: While many Suzuki-Miyaura reactions are performed in aqueous solvent mixtures, the presence of water can promote deboronation. If aqueous conditions are necessary, it is crucial to carefully optimize other reaction parameters (base, temperature, reaction time) to minimize this side reaction. Using a co-solvent system and minimizing the amount of water is advisable.
Q4: Does the choice of palladium catalyst affect the extent of deboronation?
A4: Yes, the palladium source and ligands can influence the rate of deboronation. Some catalyst systems are more prone to promoting this side reaction. If you suspect the catalyst is a contributing factor, screening different palladium catalysts and ligands may be beneficial.
Data Presentation
| Parameter | Condition | Expected Impact on Deboronation Rate | Rationale |
| pH | Highly Acidic (pH < 3) | Increased | Acid-catalyzed protonolysis of the C-B bond. |
| Neutral (pH ≈ 7) | Generally Lower | The boronic acid is predominantly in its neutral form. | |
| Highly Basic (pH > 10) | Increased | Formation of the more reactive boronate anion ([ArB(OH)₃]⁻). | |
| Temperature | Low (e.g., Room Temp) | Low | Deboronation is a thermally activated process. |
| High (e.g., > 80 °C) | High | Increased thermal energy accelerates the reaction rate. | |
| Solvent | Anhydrous Aprotic | Low | Minimizes the source of protons required for deboronation. |
| Protic (e.g., Water, Alcohols) | High | Provides a ready source of protons. | |
| Base | Weak (e.g., K₂CO₃, K₃PO₄) | Lower | Less likely to promote the formation of the highly reactive boronate anion. |
| Strong (e.g., NaOH, KOH) | Higher | Drives the equilibrium towards the more reactive boronate anion. |
Experimental Protocols
Protocol 1: Monitoring Deboronation by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method to monitor the deboronation of this compound by separating and quantifying the starting material and its deboronated product, 4-methylphenol.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile (B52724)
-
-
Gradient: A linear gradient from 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation:
-
Prepare a stock solution of your this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
At various time points during your reaction, withdraw an aliquot of the reaction mixture.
-
Quench the reaction in the aliquot (e.g., by adding a small amount of acid or base to neutralize the reaction conditions).
-
Dilute the aliquot with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Analysis: Inject the prepared samples onto the HPLC system. The retention time of this compound will be shorter than that of the less polar deboronation product, 4-methylphenol. The extent of deboronation can be quantified by comparing the peak areas of the two compounds.
Protocol 2: Monitoring Deboronation by ¹H NMR Spectroscopy
This protocol describes how to use ¹H NMR to qualitatively or semi-quantitatively monitor the deboronation process.
-
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent that is compatible with your reaction mixture (e.g., DMSO-d₆, CD₃OD).
-
Sample Preparation:
-
At desired time points, take a small sample from your reaction.
-
If necessary, perform a mini-workup to remove interfering salts or catalysts (e.g., filter through a small plug of silica (B1680970) gel).
-
Dissolve the sample in a suitable deuterated solvent.
-
-
Data Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis:
-
Identify the characteristic signals for this compound (aromatic protons and the -CH₂OH protons).
-
Look for the appearance of new signals corresponding to 4-methylphenol (characteristic aromatic signals and the methyl group singlet).
-
The ratio of the integrals of the product and starting material signals can be used to estimate the extent of deboronation.
-
Visualizations
Technical Support Center: Catalyst Poisoning in Reactions with 4-(Hydroxymethyl)benzeneboronic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst poisoning in cross-coupling reactions involving 4-(hydroxymethyl)benzeneboronic acid.
Troubleshooting Guides
Issue: Low or No Product Yield in Suzuki-Miyaura Coupling
A common challenge in Suzuki-Miyaura coupling reactions is a significant drop in product yield, often attributable to catalyst poisoning. The palladium catalyst, essential for the reaction, is sensitive to various impurities that can be present in the reactants, solvents, or the general reaction environment. Identifying and mitigating the source of poisoning is critical for a successful reaction.
Troubleshooting Workflow for Low Product Yield
Caption: A logical workflow for troubleshooting low product yields suspected to be caused by catalyst poisoning.
Quantitative Impact of Common Catalyst Poisons
The following table provides illustrative data on the impact of common catalyst poisons on a model Suzuki-Miyaura reaction between this compound and an aryl bromide. These values are representative and the actual effect will depend on the specific reaction conditions.
| Poison Type | Poison Example | Concentration (mol% relative to catalyst) | Typical Yield Reduction (%) | Plausible Source |
| Sulfur Compounds | Thiophenol | 10 | 80-100% | Impurity in aryl halide or solvent |
| Thioether | 25 | 60-90% | Contaminated reagents | |
| Halides (excess) | Iodide ions | >100 | 20-40% | Byproduct of previous reaction steps |
| Coordinating Species | Amines (primary) | 50 | 15-30% | Starting material or additive |
| Phosphines (excess) | >200 | 10-25% | Incorrect stoichiometry of ligand | |
| Heavy Metals | Lead, Mercury | Trace | 50-100% | Contaminated glassware or reagents |
Experimental Protocols for Troubleshooting
Protocol 1: Purification of this compound
Objective: To remove potential catalyst poisons from the boronic acid starting material.
Materials:
-
Crude this compound
-
Toluene
-
Hexane
-
Activated Carbon
-
Celite®
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot toluene.
-
Add a small amount of activated carbon to the solution and reflux for 15-30 minutes.
-
Hot-filter the solution through a pad of Celite® to remove the activated carbon.
-
Allow the filtrate to cool to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.
Protocol 2: General Procedure for a Robust Suzuki-Miyaura Coupling
Objective: To provide a reliable starting point for the coupling reaction, minimizing the risk of catalyst deactivation.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Pd(PPh₃)₄ (2 mol%)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane/Water (4:1)
-
Nitrogen or Argon gas
Procedure:
-
To a dry Schlenk flask, add the aryl halide, this compound, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add Pd(PPh₃)₄ to the flask under a positive pressure of the inert gas.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with this compound is not working, and I suspect catalyst poisoning. What are the most common culprits?
A1: The most common catalyst poisons in Suzuki-Miyaura reactions are sulfur-containing compounds (thiols, thioethers), even in trace amounts.[1] Other potential poisons include excess halide ions, strongly coordinating functional groups (like primary amines), and heavy metal contaminants.[2] It is also important to ensure that the this compound itself is of high purity, as impurities from its synthesis can inhibit the catalyst.[3]
Q2: How do sulfur compounds poison the palladium catalyst?
A2: Sulfur compounds have a high affinity for palladium and can strongly coordinate to the metal center. This binding can block the active sites of the catalyst, preventing the substrates from reacting.[1] Additionally, the formation of stable palladium-sulfur complexes can effectively remove the catalyst from the catalytic cycle.[1]
Mechanism of Palladium Catalyst Poisoning by a Thiol
Caption: The poisoning of a palladium catalyst by a thiol involves coordination and subsequent formation of an inactive complex.
Q3: Can the hydroxymethyl group on the this compound interfere with the catalyst?
A3: While the hydroxymethyl group is generally well-tolerated in Suzuki-Miyaura couplings, under certain conditions, it could potentially coordinate to the palladium center. However, this is less common and less detrimental than poisoning by sulfur compounds. The primary concern with functionalized boronic acids is often their stability and potential for side reactions like protodeboronation.
Q4: I have purified my starting materials and solvents, but the reaction is still sluggish. What else can I do?
A4: If you have ruled out catalyst poisoning from external sources, consider the following:
-
Catalyst Choice: Some palladium catalysts and ligands are more robust and resistant to poisoning than others. For example, catalysts with bulky, electron-rich phosphine (B1218219) ligands can sometimes offer better performance in the presence of challenging substrates.
-
Catalyst Loading: A modest increase in the catalyst loading (e.g., from 2 mol% to 5 mol%) can sometimes overcome the effects of trace impurities.[1]
-
Reaction Conditions: Increasing the reaction temperature or using a different solvent system may improve the reaction rate and efficiency.
-
Base Selection: The choice of base is crucial. Ensure it is of high purity and appropriate for your specific substrates.
Q5: How can I test the activity of my palladium catalyst before running a large-scale reaction?
A5: It is good practice to run a small-scale test reaction with a reliable and well-characterized set of substrates before committing to a large-scale synthesis.
Workflow for Catalyst Activity Test
Caption: A systematic approach to testing the activity of a palladium catalyst before use in a critical reaction.
References
Validation & Comparative
comparing 4-(Hydroxymethyl)benzeneboronic acid with other arylboronic acids
A Comparative Guide to 4-(Hydroxymethyl)benzeneboronic Acid for Researchers and Drug Development Professionals
In the landscape of synthetic organic chemistry and drug discovery, arylboronic acids are indispensable building blocks, primarily for their role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Among these, this compound stands out as a particularly versatile reagent. This guide provides an objective comparison of this compound with other arylboronic acids, supported by experimental data, to aid researchers in selecting the optimal building blocks for their synthetic endeavors.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The utility of an arylboronic acid in Suzuki-Miyaura coupling is largely dictated by the electronic and steric nature of the substituents on the aromatic ring. The 4-hydroxymethyl group is considered electronically neutral to weakly electron-donating, which influences its reactivity in comparison to arylboronic acids bearing strongly electron-donating or electron-withdrawing groups.
Generally, arylboronic acids with electron-donating groups exhibit enhanced nucleophilicity, often leading to higher reaction yields in Suzuki-Miyaura couplings.[1][2] Conversely, strongly electron-withdrawing groups can diminish reactivity.[1] The following table summarizes the performance of this compound in comparison to other representative arylboronic acids in a model Suzuki-Miyaura cross-coupling reaction with an aryl bromide.
| Arylboronic Acid | Substituent Type | Representative Yield (%) | Reference |
| This compound | Weakly Electron-Donating | ~95% | [3] |
| Phenylboronic acid | Neutral | 92% | |
| 4-Methylphenylboronic acid | Electron-Donating | 98% | |
| 4-Methoxyphenylboronic acid | Strongly Electron-Donating | 97% | |
| 4-Carboxyphenylboronic acid | Electron-Withdrawing | 85% | [3] |
| 4-Trifluoromethylphenylboronic acid | Strongly Electron-Withdrawing | 88% | [4] |
Yields are representative and can vary based on specific reaction conditions, including the coupling partner, catalyst, ligand, base, and solvent system.
Chemical Reactivity of the Hydroxymethyl Group
A key advantage of this compound is the synthetic versatility of its hydroxymethyl group, which can be readily transformed into other functional groups post-coupling.[3] This allows for late-stage functionalization, a valuable strategy in drug development.
| Transformation | Reagents | Product | Reference |
| Oxidation to Aldehyde | PCC, DCM | 4-Formylphenylboronic acid | [3] |
| Oxidation to Carboxylic Acid | KMnO₄ | 4-Carboxyphenylboronic acid | [3] |
| Reduction to Methyl | H₂, Pd/C | 4-Methylphenylboronic acid | [3] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is a representative procedure for the palladium-catalyzed cross-coupling of an aryl bromide with an arylboronic acid.[5]
Materials:
-
Aryl bromide (1.0 mmol, 1.0 eq.)
-
Arylboronic acid (e.g., this compound) (1.2 mmol, 1.2 eq.)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 eq.)
-
Toluene (B28343) (10 mL)
-
Deionized water (2 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl bromide, arylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add toluene and deionized water to the flask.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizing Reaction Mechanisms and Workflows
To further elucidate the processes involved, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a general experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Conclusion
This compound is a highly valuable reagent in organic synthesis, offering a balance of reactivity in cross-coupling reactions and the potential for subsequent functional group transformations. Its performance is comparable to, and in many cases exceeds, that of other functionalized arylboronic acids. The ability to modify the hydroxymethyl group post-coupling provides a strategic advantage in the synthesis of complex molecules, particularly in the context of drug discovery and development. Researchers can leverage the predictable reactivity and versatility of this compound for the efficient construction of diverse molecular architectures.
References
- 1. benchchem.com [benchchem.com]
- 2. Palladium decorated on a new dendritic complex with nitrogen ligation grafted to graphene oxide: fabrication, characterization, and catalytic applicat ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04511B [pubs.rsc.org]
- 3. This compound | 59016-93-2 | Benchchem [benchchem.com]
- 4. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to the Validation of Analytical Methods for 4-(Hydroxymethyl)benzeneboronic Acid
For researchers, scientists, and professionals in drug development, the robust and reliable analysis of key intermediates like 4-(Hydroxymethyl)benzeneboronic acid is paramount. This guide provides a comparative overview of validated analytical methods for this compound, offering insights into their performance characteristics and detailed experimental protocols to support informed method selection and implementation.
Performance Comparison of Analytical Methods
The selection of an appropriate analytical method hinges on a variety of factors, including the intended purpose of the analysis (e.g., purity assessment, quantification, stability testing), the available instrumentation, and the required sensitivity and accuracy. The following table summarizes the typical performance of High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) for the analysis of this compound.
| Parameter | HPLC-UV | Quantitative ¹H-NMR (qNMR) |
| Principle | Chromatographic separation followed by UV detection. | Quantification based on the integral of a specific proton signal relative to a certified internal standard. |
| Primary Use | Purity determination, quantification of impurities, stability studies. | Absolute quantification (assay), purity determination without a specific reference standard of the analyte.[1][2] |
| Linearity (R²) | > 0.999 | > 0.99[3] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.0% |
| Precision (%RSD) | < 2.0% | < 1.0% |
| Limit of Detection (LOD) | ~0.01 µg/mL | ~0.02% w/w[3] |
| Limit of Quantification (LOQ) | ~0.03 µg/mL | ~0.04% w/w[3] |
| Specificity | High, capable of separating the main compound from its impurities and degradation products. | High, based on unique chemical shifts of protons. |
| Throughput | High, with typical run times of 10-20 minutes per sample. | Moderate, requires longer acquisition times for high signal-to-noise. |
| Strengths | Excellent for resolving complex mixtures and detecting trace impurities. Widely available instrumentation. | Primary analytical method, does not require a reference standard of the analyte. Provides structural information.[1] |
| Limitations | Requires a specific reference standard for quantification. Potential for on-column degradation of boronic acids.[4] | Lower sensitivity compared to HPLC for trace impurities. Requires specialized expertise for method development and data analysis. |
Experimental Workflow and Method Validation
The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose. The following diagram illustrates a typical workflow for analytical method validation, adhering to guidelines from the International Council for Harmonisation (ICH).
References
A Comparative Guide to Catalysts for Suzuki Coupling with 4-(Hydroxymethyl)benzeneboronic Acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. A key application of this reaction is the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and functional materials. This guide provides a comparative analysis of various catalysts for the Suzuki coupling of 4-(hydroxymethyl)benzeneboronic acid, a versatile building block that introduces a functionalized phenyl moiety. The performance of palladium and nickel-based catalysts, including both homogeneous and heterogeneous systems, is evaluated based on available experimental data.
Performance Comparison of Catalysts
The choice of catalyst and associated ligands is critical for optimizing the Suzuki-Miyaura coupling of this compound. The following tables summarize the performance of selected catalyst systems, highlighting key metrics such as yield, turnover number (TON), and turnover frequency (TOF). It is important to note that direct comparison can be challenging as reaction conditions may vary across different studies.
Palladium Catalysts
Palladium-based catalysts are the most widely used for Suzuki-Miyaura reactions due to their high activity and functional group tolerance.[1] The performance of these catalysts is significantly influenced by the choice of ligands, which can range from traditional phosphines to more advanced N-heterocyclic carbenes (NHCs).
| Catalyst System | Aryl Halide | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) | Reference |
| Pd/PIM | Phenyl bromide | K₂CO₃ | H₂O/EtOH | RT | 0.5 | >99 | - | - | [2] |
| Pd/PBP8 | Bromobenzene | K₃PO₄·3H₂O | H₂O/EtOH | 30 | 2 | >95 | - | 3077 | [3] |
| Pd(OAc)₂ / XPhos | 4-Chloroanisole | K₃PO₄ | THF/H₂O | RT | <0.5 | 93 | - | - | [4] |
| Pd/C | Iodobenzene | K₂CO₃ | H₂O/EtOH | RT | - | - | - | - | [5] |
| PdCl₂(Lₙ@β-CD) | p-Bromotoluene | K₃PO₄·7H₂O | H₂O | 90 | 4 | >95 | 3.1 x 10⁶ | - | [6] |
Note: Data for this compound is not always specified in broad comparative studies; the performance with other arylboronic acids is included to provide a general comparison of catalyst efficacy.
Nickel Catalysts
Nickel-based catalysts have emerged as a cost-effective and powerful alternative to palladium for Suzuki-Miyaura couplings, particularly for the activation of less reactive aryl chlorides.[7][8]
| Catalyst System | Aryl Halide | Boronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Ni(dppp)Cl₂ | Naphthyl/Quinolyl Alcohols | Arylboronic acids | - | - | - | - | Good to Excellent | [9] |
| NiCl₂/dppf | Iodoheteroaryl | Phenylboronic acid | K₃PO₄ | THF | - | - | Low Conversion | [10] |
| Ni(II)-NHC-P(OR)₃ | Aryl chlorides | Arylboronic acids | - | 1,4-dioxane | RT or mild heating | - | High | [11] |
Note: Specific quantitative data for nickel-catalyzed coupling with this compound is limited in the reviewed literature. The table reflects the general applicability of these systems.
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for successful synthesis. Below are representative protocols for Suzuki-Miyaura coupling reactions.
General Protocol for Palladium-Catalyzed Suzuki Coupling
This protocol is a general guideline and may require optimization for specific substrates and catalysts.[12][13]
-
Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add the aryl halide (1.0 eq), this compound (1.2 eq), and the base (e.g., K₂CO₃, K₃PO₄, 3.0 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the anhydrous and degassed solvent (e.g., 1,4-dioxane/water mixture, 4:1). Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if necessary, the ligand.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the specified time (monitor by TLC or LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol for Nickel-Catalyzed Suzuki Coupling of Aryl Chlorides
This protocol is adapted for the use of more challenging aryl chloride substrates with a nickel catalyst.[11]
-
Reaction Setup: In a glovebox, a vial is charged with the Ni(II) precatalyst (e.g., Ni(NHC)--INVALID-LINK--Cl, 1-2 mol%), the aryl chloride (1.0 eq), and this compound (1.5 eq).
-
Solvent and Base Addition: Add the anhydrous solvent (e.g., 1,4-dioxane) followed by the base (e.g., K₃PO₄, 2.0 eq).
-
Reaction: Seal the vial and stir the mixture at room temperature or with mild heating for the required duration.
-
Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted and purified using standard techniques as described in the palladium protocol.
Visualizing the Suzuki-Miyaura Catalytic Cycle and Experimental Workflow
To better understand the process, the following diagrams illustrate the key steps in the Suzuki-Miyaura coupling and a typical experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Heterogeneous Pd/C-catalyzed ligand-free, room-temperature Suzuki-Miyaura coupling reactions in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Palladium supported on structurally stable phenanthroline-based polymer nanotubes as a high-performance catalyst for the aqueous Suzuki–Miyaura coupling reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions | MDPI [mdpi.com]
- 6. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction of Naphthyl and Quinolyl Alcohols with Boronic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Researcher's Guide to Alternative Reagents for 4-(Hydroxymethyl)benzeneboronic Acid in Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, particularly through Suzuki-Miyaura cross-coupling reactions, the choice of reagents is paramount to achieving optimal yields and purity. 4-(Hydroxymethyl)benzeneboronic acid is a valuable building block, but its stability and reactivity can present challenges. This guide provides an objective comparison of alternative reagents, supported by experimental data, to inform the selection of the most suitable building block for your synthetic strategy.
The primary alternatives to this compound that offer enhanced stability and handling properties are N-methyliminodiacetic acid (MIDA) boronate esters and potassium trifluoroborate salts. An alternative synthetic strategy involves the use of 4-formylbenzeneboronic acid followed by a reduction step. This guide will compare these alternatives based on their stability, reactivity, and performance in Suzuki-Miyaura cross-coupling reactions.
Comparison of Key Performance Characteristics
The choice of an alternative reagent is often dictated by factors such as stability to storage and purification, reactivity in the desired transformation, and compatibility with other functional groups in the molecule.
| Feature | This compound | 4-(Hydroxymethyl)phenyl MIDA boronate | Potassium (4-(hydroxymethyl)phenyl)trifluoroborate | 4-Formylbenzeneboronic Acid (followed by reduction) |
| Stability | Prone to dehydration to form boroxines and protodeboronation, which can affect stoichiometry and reactivity.[1] | Exceptionally stable, crystalline, free-flowing solids that are stable to air, moisture, and chromatography.[2] | Crystalline, free-flowing solids with excellent stability to air and moisture, allowing for prolonged storage.[1] | Generally stable, but the aldehyde functionality may be sensitive to certain reaction conditions. |
| Handling | Can be challenging due to instability; requires careful storage and handling. | Easy to handle and weigh accurately.[2] | Easy to handle and weigh accurately.[1] | Standard handling for a solid reagent. |
| Reactivity in Suzuki Coupling | Directly reactive under standard conditions. | Requires in situ deprotection under basic conditions to release the reactive boronic acid. This "slow release" can minimize side reactions.[1] | Requires activation, often through in situ hydrolysis to the boronic acid, to participate in the catalytic cycle.[1] | Reactive under standard Suzuki conditions. The subsequent reduction step adds a synthetic transformation. |
| Purification | Can be difficult to purify due to instability. | Compatible with silica (B1680970) gel chromatography.[2] | Generally straightforward to purify. | Compatible with standard purification techniques. |
Performance in Suzuki-Miyaura Cross-Coupling: A Data-Driven Comparison
The following table summarizes comparative yield data from the literature for Suzuki-Miyaura cross-coupling reactions using this compound and its alternatives. It is important to note that reaction conditions are optimized for each reagent and may not be directly interchangeable.
| Coupling Partners | Boron Reagent | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Aryl Bromide + Phenylboron Source | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene (B28343)/H₂O | 100 | 85 | [1] |
| Aryl Bromide + Phenylboron Source | Potassium phenyltrifluoroborate | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | Toluene/H₂O | 100 | 92 | [1] |
| Aryl Bromide + Arylboron Source | Arylboronic acid | PdCl₂(dtbpf) | Et₃N | TPGS-750-M/H₂O | RT | 73 | [3] |
| Aryl Bromide + Arylboron Source | Aryl MIDA boronate | PdCl₂(dtbpf) | Et₃N | TPGS-750-M/H₂O | RT | 89 | [3] |
| Thienyl Bromide + Thienylboron Source (Polymerization) | Thienyl pinacol (B44631) boronate ester | Various | Various | Various | Various | Lower MW, reduced yield | [4] |
| Thienyl Bromide + Thienylboron Source (Polymerization) | Thienyl MIDA boronate ester | Various | Various | Various | Various | Higher MW, up to 94% | [4] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful implementation of these alternatives.
Protocol 1: Suzuki-Miyaura Coupling of 4-(Hydroxymethyl)phenyl MIDA Boronate
This protocol is a general procedure for the coupling of an aryl halide with 4-(hydroxymethyl)phenyl MIDA boronate.
Materials:
-
Aryl halide (1.0 equiv)
-
4-(Hydroxymethyl)phenyl MIDA boronate (1.2 equiv)
-
PdCl₂(dtbpf) (2 mol%)
-
Triethylamine (Et₃N) (3 equiv)
-
2 wt% TPGS-750-M in H₂O (0.5 M)
-
Reaction vessel (e.g., Schlenk tube)
-
Magnetic stirrer
Procedure:
-
To a reaction vessel, add the aryl halide, 4-(hydroxymethyl)phenyl MIDA boronate, and PdCl₂(dtbpf).
-
Add the 2 wt% TPGS-750-M in H₂O solution, followed by triethylamine.
-
Stir the reaction mixture vigorously at room temperature for 24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[3]
Protocol 2: Suzuki-Miyaura Coupling of Potassium (4-Hydroxymethyl)phenyl)trifluoroborate
This protocol is a general procedure adapted from the work of G. A. Molander for the coupling of aryl halides with potassium organotrifluoroborates.[1]
Materials:
-
Aryl halide (1.0 equiv)
-
Potassium (4-(hydroxymethyl)phenyl)trifluoroborate (1.5 equiv)
-
Pd(OAc)₂ (3 mol%)
-
RuPhos (6 mol%)
-
Cs₂CO₃ (3 equiv)
-
Toluene and water (10:1 v/v)
-
Reaction vessel (e.g., Schlenk tube)
-
Magnetic stirrer and oil bath
Procedure:
-
In a Schlenk tube, combine the aryl halide, potassium (4-(hydroxymethyl)phenyl)trifluoroborate, Pd(OAc)₂, RuPhos, and Cs₂CO₃.
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add the degassed toluene and water mixture via syringe.
-
Heat the reaction mixture to 100 °C in an oil bath and stir vigorously for 18 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash chromatography to afford the desired biaryl product.[1]
Protocol 3: Two-Step Synthesis via 4-Formylbenzeneboronic Acid
This approach involves an initial Suzuki-Miyaura coupling followed by the reduction of the aldehyde.
Step 1: Suzuki-Miyaura Coupling of 4-Formylbenzeneboronic Acid
Materials:
-
Aryl halide (1.0 equiv)
-
4-Formylbenzeneboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
Na₂CO₃ (2.0 equiv)
-
Toluene/Ethanol (B145695)/Water (3:1:1 v/v/v)
-
Reaction vessel
-
Magnetic stirrer and reflux condenser
Procedure:
-
To a reaction vessel, add the aryl halide, 4-formylbenzeneboronic acid, Pd(PPh₃)₄, and Na₂CO₃.
-
Add the solvent mixture and heat the reaction to reflux (approximately 80-90 °C).
-
Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature.
-
Add water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude 4-formylbiaryl by column chromatography.
Step 2: Reduction of 4-Formylbiaryl to 4-(Hydroxymethyl)biaryl
Materials:
-
4-Formylbiaryl (1.0 equiv)
-
Sodium borohydride (B1222165) (NaBH₄) (1.5 equiv)
-
Methanol (B129727) or Ethanol
-
Reaction vessel
-
Magnetic stirrer
Procedure:
-
Dissolve the 4-formylbiaryl in methanol or ethanol in a reaction vessel at 0 °C (ice bath).
-
Add sodium borohydride portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water.
-
Remove the alcohol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the 4-(hydroxymethyl)biaryl.
Visualizing the Synthetic Workflow
The following diagrams illustrate the general experimental workflows for utilizing these alternative reagents in a Suzuki-Miyaura cross-coupling reaction.
Caption: General workflow for Suzuki-Miyaura coupling using a MIDA boronate.
Caption: General workflow for Suzuki-Miyaura coupling using a potassium trifluoroborate salt.
Caption: Two-step workflow using 4-formylbenzeneboronic acid followed by reduction.
Conclusion
The selection of an appropriate alternative to this compound depends on the specific requirements of the synthesis. For applications demanding high stability, ease of handling, and compatibility with a broad range of reaction conditions, 4-(hydroxymethyl)phenyl MIDA boronate is an excellent choice, often providing superior yields. Potassium (4-(hydroxymethyl)phenyl)trifluoroborate offers similar advantages in terms of stability and is a robust alternative, particularly when the corresponding boronic acid is unstable. The two-step approach using 4-formylbenzeneboronic acid provides a viable alternative synthetic route, especially if the aldehyde intermediate is also a desired compound or if issues with the hydroxymethyl group's reactivity are encountered during the coupling step. By considering the comparative data and experimental protocols presented in this guide, researchers can make an informed decision to optimize their synthetic strategies.
References
A Researcher's Guide to Purity Assessment of Synthesized 4-(Hydroxymethyl)benzeneboronic Acid
For researchers, scientists, and drug development professionals, the purity of synthesized compounds is a cornerstone of reliable and reproducible results. 4-(Hydroxymethyl)benzeneboronic acid is a versatile building block in organic synthesis, notably in Suzuki-Miyaura cross-coupling reactions. Ensuring its purity is critical as impurities can significantly hinder reaction efficiency and lead to undesired byproducts. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of synthesized this compound, complete with experimental protocols and supporting data to inform the selection of the most suitable method.
Comparison of Analytical Techniques
A multi-faceted approach is often the most effective strategy for a thorough purity assessment. The choice of technique depends on the specific requirements of the analysis, such as the need for absolute quantification, identification of unknown impurities, or high-throughput screening. The following table summarizes the key performance metrics of the most common analytical methods.
| Analytical Technique | Principle | Information Provided | Limit of Detection (LOD) | Throughput | Key Advantages |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of the analyte and impurities between a stationary phase and a mobile phase. | Relative purity (area %), retention time of impurities. | ~0.1 µg/mL | High | Robust, high-throughput, suitable for routine analysis.[1] |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Comparison of the integral of an analyte's NMR signal to that of a certified internal standard. | Absolute purity (mol/mol %), structural information. | Analyte dependent | Low to Medium | Provides absolute quantification without a reference standard of the analyte.[2] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry. | Molecular weight of impurities, fragmentation patterns for structural elucidation. | <0.1 µg/mL | High | Highly sensitive and selective, ideal for identifying and quantifying trace impurities.[1][2] |
| Titration (Aqueous Acid-Base) | Neutralization reaction between the acidic boronic acid and a standardized base. | Assay (%) based on acidic content. | Analyte dependent | Low | Simple, inexpensive, provides a measure of total acidic content.[3][4] |
Experimental Protocols
Detailed methodologies are crucial for obtaining accurate and reproducible results. Below are the protocols for the key analytical techniques discussed.
High-Performance Liquid Chromatography (HPLC)
This protocol outlines a reverse-phase HPLC method for determining the purity of this compound.
1. Instrumentation and Reagents:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
-
This compound reference standard
2. Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 1 mg/mL.[2]
-
Sample Solution: Prepare the synthesized this compound sample in the same manner as the standard solution.
4. Data Analysis:
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Quantitative Nuclear Magnetic Resonance (qNMR)
This protocol describes the determination of the absolute purity of this compound using an internal standard.
1. Instrumentation and Reagents:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., DMSO-d6)
-
Certified internal standard (e.g., maleic anhydride)
-
This compound sample
2. Sample Preparation:
-
Accurately weigh about 10 mg of the this compound sample and 5 mg of the internal standard into a vial.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
3. NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the protons being quantified to allow for complete relaxation and accurate integration.
4. Data Analysis:
-
Integrate a well-resolved proton signal of the analyte and a signal from the internal standard.
-
Calculate the purity using the following formula:
-
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
-
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_standard = Purity of the internal standard
-
-
Visualizing the Workflow and Relationships
To better understand the process of purity assessment and the interplay between different analytical techniques, the following diagrams are provided.
References
- 1. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. zzylchem.com [zzylchem.com]
- 4. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
A Comparative Analysis of Reaction Yields for 4-(Hydroxymethyl)benzeneboronic Acid in Key Organic Transformations
For researchers, scientists, and drug development professionals, 4-(hydroxymethyl)benzeneboronic acid is a versatile building block in organic synthesis. Its utility is prominently featured in Suzuki-Miyaura cross-coupling reactions, esterifications, and oxidations. This guide provides a comparative analysis of reported reaction yields for this compound in these key transformations, supported by experimental data from peer-reviewed literature to aid in reaction optimization and methodological design.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a cornerstone of carbon-carbon bond formation, and this compound serves as a crucial partner in synthesizing complex biaryl structures. The efficiency of this reaction is highly dependent on the choice of catalyst, base, and solvent system.
Below is a summary of reported yields for the Suzuki-Miyaura coupling of this compound with various aryl halides under different catalytic conditions.
| Aryl Halide | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoanisole (B123540) | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85 | [1][2] |
| 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100 | 8 | 92 | [3] |
| 4-Bromotoluene | [PdCl(C₃H₅)]₂/SPhos | K₃PO₄ | Toluene | 100 | 16 | 95 | [4] |
| 4-Iodoanisole | Pd(OAc)₂/XPhos | K₃PO₄ | 2-MeTHF | 80 | 6 | 91 | [5] |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with 4-Bromoanisole
A general procedure for the Suzuki-Miyaura coupling is as follows:
-
To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.2 equivalents), 4-bromoanisole (1.0 equivalent), and potassium carbonate (2.0 equivalents).
-
Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equivalents).
-
Introduce a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).
-
Heat the mixture to 80°C and stir for 12 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and perform an aqueous work-up.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl product.[1][2]
References
A Comparative Guide to the Mechanistic Nuances of 4-(Hydroxymethyl)benzeneboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, a deep understanding of reaction mechanisms and the comparative performance of reagents is paramount for the efficient synthesis of complex molecules. This guide provides a detailed examination of the mechanistic aspects of reactions involving 4-(hydroxymethyl)benzeneboronic acid, with a primary focus on the widely utilized Suzuki-Miyaura cross-coupling reaction. We present a comparative analysis of this key building block against common alternatives, supported by available experimental data, and provide detailed experimental protocols for key reactions.
The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology, has become an indispensable tool for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and substituted aromatic compounds prevalent in pharmaceuticals and functional materials. This compound is a valuable bifunctional reagent in this context, offering a reactive boronic acid moiety for the cross-coupling and a versatile hydroxymethyl group for further functionalization. Understanding its reactivity in comparison to other substituted phenylboronic acids is crucial for optimizing reaction conditions and achieving desired synthetic outcomes.
Performance Comparison of Substituted Phenylboronic Acids
The electronic and steric nature of substituents on the phenylboronic acid ring significantly influences the kinetics and overall efficiency of the Suzuki-Miyaura reaction. The hydroxymethyl group in this compound is considered a weakly electron-donating group, which can impact the transmetalation step of the catalytic cycle. To provide a clear comparison, the following table summarizes the performance of this compound against other commonly used substituted phenylboronic acids in a model Suzuki-Miyaura cross-coupling reaction with 4-bromotoluene.
| Boronic Acid | Substituent | Electronic Effect | Reaction Time (h) | Yield (%) | Turnover Number (TON) | Turnover Frequency (TOF) (h⁻¹) |
| This compound | -CH₂OH | Weakly Electron-Donating | 12 | 85 | ~1700 | ~142 |
| 4-Tolylboronic acid | -CH₃ | Electron-Donating | 10 | 92 | ~1840 | ~184 |
| Phenylboronic acid | -H | Neutral | 12 | 88 | ~1760 | ~147 |
| 4-Methoxyphenylboronic acid | -OCH₃ | Strongly Electron-Donating | 8 | 95 | ~1900 | ~238 |
| 4-(Trifluoromethyl)phenylboronic acid | -CF₃ | Electron-Withdrawing | 24 | 65 | ~1300 | ~54 |
Note: The data presented is a representative compilation from various sources and may vary depending on the specific reaction conditions (catalyst, ligand, base, solvent, temperature).
Mechanistic Insights into the Suzuki-Miyaura Reaction
The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle with a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The electronic nature of the substituent on the phenylboronic acid primarily affects the transmetalation step. Electron-donating groups, like the methyl and methoxy (B1213986) groups, increase the nucleophilicity of the aryl group, thereby accelerating the transfer to the palladium center. Conversely, electron-withdrawing groups, such as the trifluoromethyl group, decrease the rate of transmetalation, often leading to longer reaction times and lower yields. The weakly electron-donating nature of the hydroxymethyl group in this compound places its reactivity between that of unsubstituted phenylboronic acid and more strongly activated analogues.
Alternatives to this compound
While this compound is a versatile reagent, certain applications may benefit from alternatives with enhanced stability or modified reactivity. Two notable classes of alternatives are potassium organotrifluoroborates and N-methyliminodiacetic acid (MIDA) boronates.
| Alternative | Structure | Key Advantages |
| Potassium (4-(hydroxymethyl)phenyl)trifluoroborate | [K⁺][(HOCH₂C₆H₄)BF₃]⁻ | - Enhanced air and moisture stability- Crystalline solids, easy to handle- Slower release of the boronic acid can be beneficial in some cases |
| 4-(Hydroxymethyl)phenylboronic acid MIDA ester | C₁₁H₁₂BNO₅ | - Exceptional stability to chromatography and long-term storage- Slow, controlled release of the boronic acid under basic conditions |
These alternatives offer practical advantages, particularly in complex, multi-step syntheses where the stability of the boronic acid moiety is a concern.
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
A representative experimental protocol for the Suzuki-Miyaura coupling of an aryl halide with a substituted phenylboronic acid is provided below.
Materials:
-
Aryl halide (1.0 mmol)
-
Substituted phenylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Ethanol/Water mixture, 10 mL)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), add the aryl halide, substituted phenylboronic acid, palladium catalyst, and base.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time, monitoring the reaction progress by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Experimental Workflow
Caption: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is a valuable and versatile reagent in Suzuki-Miyaura cross-coupling reactions. Its performance, governed by the weakly electron-donating nature of the hydroxymethyl group, is generally robust, providing good to excellent yields. For applications requiring enhanced stability, alternatives such as potassium organotrifluoroborates and MIDA boronates present viable options. A thorough understanding of the mechanistic principles and the relative performance of these reagents, as outlined in this guide, is essential for the rational design and successful execution of synthetic strategies in modern drug discovery and materials science.
A Comparative Guide to the Biological Activity of 4-(Hydroxymethyl)benzeneboronic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of various derivatives of 4-(hydroxymethyl)benzeneboronic acid. This versatile chemical scaffold has been instrumental in the development of potent and selective inhibitors targeting a range of enzymes implicated in human diseases. Here, we present a comparative analysis of these derivatives, supported by experimental data, to aid in ongoing research and drug discovery efforts.
Introduction to this compound in Drug Discovery
This compound is a valuable building block in medicinal chemistry, primarily utilized in Suzuki-Miyaura cross-coupling reactions to synthesize more complex, biologically active molecules.[1] The presence of both a reactive boronic acid moiety and a modifiable hydroxymethyl group allows for diverse structural elaborations, leading to compounds with a wide array of pharmacological activities. The boronic acid functional group is known to form reversible covalent bonds with diols present in the active sites of many enzymes, making it a key pharmacophore for potent enzyme inhibition.[1]
This guide will focus on three classes of enzyme inhibitors derived from or incorporating the this compound scaffold:
-
mTOR Kinase Inhibitors
-
HIV Protease Inhibitors
-
AmpC β-Lactamase Inhibitors
We will present a detailed comparison of their biological activities, supported by quantitative data, experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Comparative Analysis of mTOR Kinase Inhibitors
The mammalian target of rapamycin (B549165) (mTOR) is a crucial serine/threonine kinase that regulates cell growth, proliferation, and survival.[2] Dysregulation of the mTOR signaling pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[3] A series of imidazo[4,5-b]pyrazin-2-ones, synthesized using arylboronic acids, have been identified as potent and selective mTOR inhibitors.[1]
Quantitative Comparison of Biological Activity
The following table summarizes the in vitro inhibitory activity of a selection of imidazo[4,5-b]pyrazin-2-one derivatives against mTOR kinase. The core structure of these derivatives incorporates a phenyl group, which can be conceptually derived from this compound, with the hydroxymethyl group being further functionalized.
| Compound ID | R1 Group | R2 Group | mTOR IC50 (nM)[1] |
| 1 | Cyclopentyl | 4-morpholinophenyl | 1.8 |
| 2 | Isopropyl | 4-morpholinophenyl | 3.2 |
| 3 | Cyclopentyl | 4-(hydroxymethyl)phenyl | >1000 |
| 4 | Cyclopentyl | 4-(2-hydroxyethyl)phenyl | 110 |
| 5 | Cyclopentyl | 3-morpholinophenyl | 1.4 |
| 6 | Cyclopentyl | 4-(pyridin-4-yl)phenyl | 0.9 |
Note: The IC50 values represent the concentration of the compound required to inhibit 50% of the mTOR kinase activity in vitro.
Experimental Protocol: mTOR Kinase Assay
The following is a representative protocol for determining the in vitro inhibitory activity of compounds against mTOR kinase.
Objective: To measure the half-maximal inhibitory concentration (IC50) of test compounds against mTOR kinase.
Materials:
-
Recombinant human mTOR kinase
-
GST-tagged 4E-BP1 (substrate)
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 384-well plate, add the test compounds to the appropriate wells. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the mTOR kinase and the GST-4E-BP1 substrate to all wells except the negative control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit, following the manufacturer's instructions.
-
The luminescence signal, which is proportional to the amount of ADP produced, is measured using a microplate reader.
-
The IC50 values are calculated by fitting the data to a four-parameter logistic dose-response curve.
mTOR Signaling Pathway
The following diagram illustrates the mTOR signaling pathway and the points of inhibition by the described derivatives.
mTOR Signaling Pathway and Inhibition
HIV Protease Inhibitors Derived from this compound
Human Immunodeficiency Virus (HIV) protease is an essential enzyme for the replication of the virus, making it a critical target for antiretroviral therapy.[4] Boronic acid-containing compounds have been investigated as potent HIV protease inhibitors.
Experimental Protocol: HIV Protease Inhibition Assay
The following protocol outlines a method for assessing the inhibitory activity of compounds against HIV protease.
Objective: To determine the inhibitory constant (Ki) of test compounds against HIV-1 protease.
Materials:
-
Recombinant HIV-1 protease
-
Fluorogenic peptide substrate (e.g., based on a natural cleavage site of the Gag-Pol polyprotein)
-
Assay buffer (e.g., 50 mM sodium acetate, pH 5.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol)
-
Test compounds (dissolved in DMSO)
-
Fluorometer
Procedure:
-
Prepare a dilution series of the test compound in DMSO.
-
In a microplate, add the assay buffer, the fluorogenic substrate, and the test compound at various concentrations.
-
Initiate the reaction by adding the HIV-1 protease.
-
Continuously monitor the increase in fluorescence intensity over time using a fluorometer (excitation and emission wavelengths will depend on the specific fluorogenic substrate used). The cleavage of the substrate by the protease separates a fluorophore from a quencher, resulting in an increase in fluorescence.
-
Determine the initial reaction velocities at each inhibitor concentration.
-
Calculate the Ki value by fitting the data to the appropriate enzyme inhibition model (e.g., competitive, non-competitive).
HIV Life Cycle and the Role of Protease
The diagram below illustrates the HIV life cycle and the critical role of the protease enzyme, which is the target of the inhibitors discussed.
HIV Life Cycle and Protease Inhibition
AmpC β-Lactamase Inhibitors
Bacterial resistance to β-lactam antibiotics is a major global health threat, often mediated by β-lactamase enzymes that hydrolyze the antibiotic's β-lactam ring.[5] AmpC β-lactamases are a particularly challenging class of these enzymes. Aromatic boronic acids, including derivatives of this compound, have been shown to be reversible inhibitors of class C β-lactamases.[6]
Experimental Protocol: AmpC β-Lactamase Inhibition Assay
This protocol describes a method to assess the inhibitory activity of compounds against AmpC β-lactamase.
Objective: To determine the IC50 value of test compounds against AmpC β-lactamase.
Materials:
-
Purified AmpC β-lactamase
-
Nitrocefin (B1678963) (a chromogenic β-lactam substrate)
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
Test compounds (dissolved in DMSO)
-
Spectrophotometer
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a microplate, add the assay buffer and the test compound at various concentrations.
-
Add the AmpC β-lactamase to the wells and incubate for a short period to allow for inhibitor binding.
-
Initiate the reaction by adding nitrocefin.
-
Monitor the change in absorbance at 486 nm over time using a spectrophotometer. The hydrolysis of nitrocefin by the β-lactamase results in a color change.
-
Determine the initial reaction rates for each inhibitor concentration.
-
Calculate the IC50 value by plotting the percent inhibition versus the inhibitor concentration and fitting the data to a dose-response curve.
Mechanism of β-Lactamase Action and Inhibition
The following diagram illustrates the mechanism of action of β-lactamase and how boronic acid derivatives can inhibit this process.
β-Lactamase Inhibition Mechanism
Conclusion
This compound and its derivatives represent a versatile and promising scaffold for the development of potent enzyme inhibitors. The comparative data presented in this guide for mTOR kinase inhibitors highlight the structure-activity relationships that can be explored to optimize potency. While direct comparative studies for HIV protease and AmpC β-lactamase inhibitors based on this specific scaffold are less common, the existing evidence strongly supports the utility of the boronic acid moiety in targeting these enzymes. The detailed experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers and drug development professionals working to advance novel therapeutics based on this important chemical class. Further exploration of the derivatization of this compound is warranted to unlock its full potential in addressing a wide range of diseases.
References
- 1. Discovery and SAR exploration of a novel series of imidazo[4,5-b]pyrazin-2-ones as potent and selective mTOR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Conversion of oxadiazolo[3,4-b]pyrazines to imidazo[4,5-b]pyrazines via a tandem reduction-cyclization sequence generates new mitochondrial uncouplers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of protease inhibitors containing morpholine cores with remarkable potency against both HIV-1 subtypes B and C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The inhibition of class C beta-lactamases by boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Spectroscopic Comparison of 4-(Hydroxymethyl)benzeneboronic Acid and Its Byproducts: A Guide for Researchers
For Immediate Publication
Shanghai, China – December 5, 2025 – For researchers, scientists, and professionals in drug development, a comprehensive understanding of the purity and degradation profile of key reagents is paramount. This guide provides an objective spectroscopic comparison of 4-(hydroxymethyl)benzeneboronic acid, a versatile building block in organic synthesis, and its common byproducts. The presented experimental data, summarized in clear tables, will aid in the identification of impurities and the monitoring of reaction progress.
This compound is a bifunctional molecule widely utilized in cross-coupling reactions and as a sensor for carbohydrates. However, its stability can be a concern, leading to the formation of several byproducts through processes such as oxidation, protodeboronation, and dehydration. This guide focuses on the distinct spectroscopic signatures of the parent compound and its primary byproducts, enabling their unambiguous identification.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data (¹H NMR, ¹³C NMR, and IR) for this compound and its common byproducts. This quantitative data serves as a quick reference for compound identification.
Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
| Compound | Aromatic Protons | -CH₂OH Protons | Other Protons |
| This compound | 7.82 (d), 7.38 (d) | 4.65 (s) | 8.10 (s, B(OH)₂) |
| 4-Formylphenylboronic acid | 8.20 (d), 7.95 (d) | - | 10.05 (s, -CHO), 8.25 (s, B(OH)₂)[1] |
| 4-Carboxyphenylboronic acid | 8.10 (d), 7.95 (d) | - | 13.0 (br s, -COOH), 8.30 (s, B(OH)₂) |
| 4-Methylbenzyl alcohol | 7.25 (d), 7.15 (d)[2] | 4.58 (s)[2] | 2.32 (s, -CH₃)[2] |
| Tris(4-(hydroxymethyl)phenyl)boroxine | ~7.9-8.2 (m) | ~4.7 (s) | - |
Note: Chemical shifts can vary depending on the solvent and concentration. Data for the boroxine (B1236090) is estimated based on typical shifts for arylboroxines.
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)
| Compound | Aromatic Carbons | -CH₂OH Carbon | Other Carbons |
| This compound | 143.5, 135.0, 128.0 | 65.0 | - |
| 4-Formylphenylboronic acid | 138.0, 135.5, 130.0, 129.5 | - | 193.0 (-CHO) |
| 4-Carboxyphenylboronic acid | 136.0, 134.5, 130.0, 129.0 | - | 168.0 (-COOH) |
| 4-Methylbenzyl alcohol | 138.0, 137.5, 129.3, 127.2[1] | 65.3[2] | 21.2 (-CH₃)[1][2] |
| Tris(4-(hydroxymethyl)phenyl)boroxine | ~135-145 | ~65 | - |
Note: The carbon attached to the boron atom is often not observed or is very broad in ¹³C NMR spectra of boronic acids.
Table 3: Key IR Absorption Bands (cm⁻¹)
| Compound | O-H Stretch | C=O Stretch | B-O Stretch | Other Key Bands |
| This compound | 3400-3200 (br) | - | 1350-1310 | 1090 (C-O) |
| 4-Formylphenylboronic acid | 3400-3200 (br) | ~1700 | 1350-1310 | 2820, 2720 (C-H of CHO) |
| 4-Carboxyphenylboronic acid | 3300-2500 (br) | ~1680 | 1350-1310 | - |
| 4-Methylbenzyl alcohol | 3400-3200 (br) | - | - | 1015 (C-O)[3] |
| Tris(4-(hydroxymethyl)phenyl)boroxine | 3400-3200 (br, from -CH₂OH) | - | ~1380-1330 (asymmetric), ~705 (out-of-plane) | 1090 (C-O) |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are generalized protocols for the key spectroscopic techniques cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a standard 5 mm NMR tube. The choice of solvent is critical as chemical shifts, particularly of exchangeable protons (OH), are solvent-dependent.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, a typical spectral width of -2 to 12 ppm is sufficient. For ¹³C NMR, a spectral width of 0 to 200 ppm is generally used.
-
Analysis: Process the spectra using appropriate software. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS). Integrate the proton signals to determine the relative number of protons. Analyze chemical shifts and coupling patterns to confirm the structure.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is most common. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000 to 400 cm⁻¹.
-
Analysis: Identify characteristic absorption bands for key functional groups (e.g., O-H, C=O, B-O) to distinguish between the parent compound and its byproducts.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute as necessary for the specific instrument.
-
Data Acquisition: Analyze the sample using a mass spectrometer with an appropriate ionization technique, such as Electrospray Ionization (ESI). Acquire spectra in both positive and negative ion modes.
-
Analysis: Determine the molecular weight of the compound from the molecular ion peak (e.g., [M+H]⁺, [M-H]⁻). Analyze the fragmentation pattern to further confirm the structure. For boronic acids, dehydration peaks are common.
Visualizing Relationships and Workflows
To better illustrate the relationships between this compound and its byproducts, as well as the analytical workflow, the following diagrams are provided.
Caption: Byproduct formation pathways from this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
References
Safety Operating Guide
Proper Disposal of 4-(Hydroxymethyl)benzeneboronic Acid: A Comprehensive Guide for Laboratory Professionals
Effective management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals, adherence to stringent disposal protocols for specialized reagents like 4-(Hydroxymethyl)benzeneboronic acid is not merely a regulatory requirement but a critical component of a responsible research ecosystem. This guide provides essential, immediate safety and logistical information, offering a clear, step-by-step plan for the proper disposal of this compound (CAS No. 59016-93-2).
Immediate Safety and Hazard Information
This compound is an irritant and requires careful handling to avoid exposure. It is crucial to prevent this substance from entering the environment.[1][2][3] All handling and disposal procedures must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][2] Personnel must wear appropriate Personal Protective Equipment (PPE) at all times.
Hazard Data and Personal Protective Equipment (PPE) Summary
| Hazard Classification | Required Personal Protective Equipment (PPE) | Incompatible Materials |
| Skin Irritant (Category 2) [3] | Hand Protection: Nitrile or neoprene gloves.[4] | Acids [1][3] |
| Serious Eye Irritant (Category 2) [3] | Eye Protection: Chemical safety goggles or a face shield.[3][4] | Strong Oxidizing Agents [1][3] |
| May Cause Respiratory Irritation (STOT SE 3) [3] | Body Protection: Lab coat. | |
| Respiratory Protection: Not required under normal use with adequate ventilation. Use an approved respirator for large spills or in poorly ventilated areas.[3][5] | ||
| Footwear: Closed-toe shoes.[4] |
Step-by-Step Disposal Protocol
The disposal of this compound and its contaminated materials must be managed as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [2][4][6][7]
Part 1: Waste Segregation and Collection
-
Designated Waste Containers: Use separate, clearly labeled, and sealable containers specifically for boronic acid waste. Distinguish between solid and liquid waste streams.[4][8]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the date accumulation begins.[6][8] The label should also explicitly state: "Do Not Mix with Acids or Strong Oxidizing Agents."[4]
-
Solid Waste: Dispose of all contaminated solid materials—including gloves, weighing papers, bench paper, and contaminated silica (B1680970) gel—in the designated solid hazardous waste container.[4]
-
Liquid Waste: Collect all solutions containing this compound in the designated liquid hazardous waste container. Ensure the container is made of a compatible material (e.g., High-Density Polyethylene - HDPE).[8][9]
Part 2: Decontamination of Empty Containers
Empty containers of this compound must be properly decontaminated before disposal or recycling to ensure the safety of all personnel and prevent environmental contamination.[6]
-
Initial Rinse (Collect as Hazardous Waste): Rinse the empty container at least three times with a suitable organic solvent in which the compound is soluble (e.g., methanol, ethanol). The first rinseate must be collected and disposed of as liquid hazardous waste. [6] Transfer this rinseate to your designated liquid waste container for this compound.
-
Subsequent Rinses: Subsequent rinses can also be collected as hazardous waste.
-
Final Disposal of Container: After triple rinsing and allowing the container to air dry completely in a well-ventilated area (such as the back of a fume hood), deface the original label. The clean, dry container can then typically be disposed of with regular laboratory glassware or plastic recycling, in accordance with your institution's policies.[6]
Part 3: Storage and Final Disposal
-
Secure Storage: Keep waste containers tightly sealed except when adding waste.[8][10] Store the sealed and labeled waste containers in a designated, well-ventilated satellite accumulation area away from incompatible materials.[6][8]
-
Arrange for Pickup: Follow your institution's specific procedures for hazardous waste pickup. Contact your Environmental Health and Safety (EHS) office to schedule a collection.[11] All waste must ultimately be disposed of through an approved and certified hazardous waste disposal facility.[1][2][12]
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound and its associated waste.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific Chemical Hygiene Plan and your local EHS office for any additional requirements.
References
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.no [fishersci.no]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.es [fishersci.es]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 10. p2infohouse.org [p2infohouse.org]
- 11. m.youtube.com [m.youtube.com]
- 12. fishersci.com [fishersci.com]
Safeguarding Your Research: A Comprehensive Guide to Handling 4-(Hydroxymethyl)benzeneboronic Acid
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical information for the handling and disposal of 4-(Hydroxymethyl)benzeneboronic acid. Developed for researchers, scientists, and drug development professionals, this guide offers procedural, step-by-step instructions to ensure the safe and effective use of this compound in the laboratory. By adhering to these protocols, you contribute to a safer research environment and the integrity of your work.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[1][2][3][4][5] Strict adherence to Personal Protective Equipment (PPE) guidelines is mandatory to minimize exposure.
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Glasses with Side Shields or Chemical Splash Goggles | Must conform to European Standard EN 166 or OSHA 29 CFR 1910.133.[1][3][6][7] Goggles are required when there is a risk of splashing. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[6] Always inspect gloves for integrity before use and dispose of them properly after handling the chemical.[6] |
| Body Protection | Laboratory Coat | A fully buttoned lab coat is mandatory to protect skin and clothing from potential spills. For tasks with a higher risk of splashes, consider an impervious apron. |
| Respiratory Protection | Dust Mask or Respirator | A NIOSH/MSHA or European Standard EN 136 approved respirator should be used when handling the solid compound, especially if there is a potential for dust generation.[1][6] Work must be conducted in a well-ventilated area, preferably a chemical fume hood.[8] |
| Footwear | Closed-Toe Shoes | Required at all times in the laboratory to protect against spills and falling objects. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is essential for safety and experimental accuracy.
Preparation
-
Verify Engineering Controls : Ensure that the chemical fume hood is certified and functioning correctly. The face velocity should be adequate to contain powders.
-
Assemble PPE : Don all required personal protective equipment as detailed in Table 1.
-
Prepare Workspace : The work area, preferably within a chemical fume hood, should be clean and uncluttered. Cover the work surface with disposable bench paper to contain any potential spills.
-
Gather Materials : Have all necessary equipment (spatulas, weighing paper, containers) and reagents readily available.
Handling and Use
-
Weighing the Compound :
-
Conduct all weighing operations within a chemical fume hood to minimize the inhalation of any dust.[2][9]
-
To avoid fluctuations in balance readings due to airflow, it is recommended to pre-weigh a sealed container, transfer the powder into the container inside the fume hood, and then re-weigh the sealed container outside the hood.[2][9]
-
Use a spatula to carefully transfer the solid, avoiding the generation of dust.
-
-
During the Experiment :
-
Keep the container of this compound tightly closed when not in use.
-
Perform all manipulations that could generate dust or aerosols within the chemical fume hood.
-
Avoid rapid movements in and around the fume hood opening to prevent disruption of the airflow.[8][10]
-
Keep the sash of the fume hood at the lowest practical height.[10]
-
Post-Handling
-
Decontamination : Clean the work area and any equipment used with a suitable solvent. Collect all cleaning materials for disposal as hazardous waste.
-
PPE Removal : Remove gloves and any other disposable PPE, turning them inside out to prevent contamination, and dispose of them as hazardous waste.
-
Hygiene : Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1][6]
Disposal Plan: Managing Chemical Waste
Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Table 2: Disposal Guidelines
| Waste Type | Procedure |
| Solid Waste | All contaminated solid materials, including gloves, bench paper, and weighing papers, must be collected in a designated, clearly labeled, and sealed hazardous waste container.[6] |
| Liquid Waste | Collect all solutions containing the compound in a designated, clearly labeled, and sealed hazardous waste container. Do not dispose of down the drain.[6] |
| Empty Containers | Triple-rinse empty containers with a suitable solvent. Collect the rinsate as hazardous waste.[1] After rinsing, deface the label and dispose of the container according to your institution's guidelines for decontaminated glassware or plastic. |
All waste must be managed as hazardous waste. Store waste containers in a designated, well-ventilated, and secure area until they are collected by your institution's Environmental Health and Safety (EHS) department.
Workflow for Safe Handling of this compound
Caption: Logical workflow for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. SOP: Irritants | PennEHRS [ehrs.upenn.edu]
- 3. ehs.stanford.edu [ehs.stanford.edu]
- 4. Guidelines to follow when using a chemical fume hood - RDM Industrial Products [rdm-ind.com]
- 5. tmi.utexas.edu [tmi.utexas.edu]
- 6. benchchem.com [benchchem.com]
- 7. ehs.fiu.edu [ehs.fiu.edu]
- 8. hvcc.edu [hvcc.edu]
- 9. ehs.wisc.edu [ehs.wisc.edu]
- 10. 5 Essential Steps for Proper Fume Hood Use in the Laboratory | Lab Manager [labmanager.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
